molecular formula C15H11FN2O B8022473 VU0420373

VU0420373

Cat. No.: B8022473
M. Wt: 254.26 g/mol
InChI Key: SJPGLKXXUIEFLO-UHFFFAOYSA-N
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Description

VU0420373 is a useful research compound. Its molecular formula is C15H11FN2O and its molecular weight is 254.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-12-7-3-1-5-10(12)13-9-14(18-17-13)11-6-2-4-8-15(11)19/h1-9,19H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPGLKXXUIEFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901257291
Record name 2-[5-(2-Fluorophenyl)-1H-pyrazol-3-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901257291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38376-29-3
Record name 2-[5-(2-Fluorophenyl)-1H-pyrazol-3-yl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38376-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-(2-Fluorophenyl)-1H-pyrazol-3-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901257291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Dual Role of VU0420373: From Bacterial Heme Biosynthesis to Mammalian Cholinergic Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VU0420373 has emerged as a molecule of significant interest, demonstrating a fascinating duality of action across different biological systems. Primarily characterized as a selective antagonist of the M1 muscarinic acetylcholine receptor in mammalian systems, it has also been identified as a potent activator of the Heme Sensor System (HssRS) in the bacterium Staphylococcus aureus, thereby inducing heme biosynthesis. This guide provides an in-depth technical overview of the multifaceted role of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Part 1: this compound as an Activator of Heme Biosynthesis in Staphylococcus aureus

In the context of bacterial physiology, this compound acts as a chemical probe to investigate the regulation of heme biosynthesis, a pathway crucial for the survival and virulence of pathogens like Staphylococcus aureus.

Quantitative Data
ParameterValueOrganism/SystemReference
EC50 for HssRS Activation 10.7 μMStaphylococcus aureus[1]
Heme Biosynthesis and its Regulation in S. aureus

Staphylococcus aureus can synthesize its own heme (a protoporphyrin IX ring complexed with iron), which is an essential cofactor for various cellular processes, including respiration. The biosynthesis of heme in S. aureus follows a distinct pathway compared to mammals, particularly in the later steps. This pathway is tightly regulated to prevent the accumulation of toxic heme intermediates.

One of the key regulatory systems is the Heme Sensor System (HssRS), a two-component system comprising the sensor histidine kinase HssS and the response regulator HssR. Under conditions of heme excess, HssS autophosphorylates and subsequently transfers the phosphoryl group to HssR. Phosphorylated HssR then upregulates the expression of the hrtAB operon, which encodes an ABC transporter responsible for effluxing excess heme, thereby mitigating its toxicity.

This compound has been identified as an activator of this HssRS system. Its mechanism of action involves inducing endogenous heme biosynthesis, which in turn activates the HssRS signaling cascade.

Signaling Pathway

HssRS_Pathway HssS HssS (Sensor Kinase) HssR HssR (Response Regulator) HssS->HssR HssR_P HssR-P (Active Response Regulator) HrtAB_promoter hrtAB promoter HssR_P->HrtAB_promoter binds and activates HssR->HssR_P Heme Heme Heme->HssS activates HrtAB HrtAB (Heme Efflux Pump) Heme->HrtAB HrtAB_promoter->HrtAB transcription & translation HrtAB->Heme efflux This compound This compound Heme_Biosynthesis Heme Biosynthesis Pathway This compound->Heme_Biosynthesis induces Heme_Biosynthesis->Heme

Caption: HssRS signaling pathway in S. aureus activated by this compound.

Experimental Protocols

HssRS Activation Reporter Assay in S. aureus

This protocol is designed to quantify the activation of the HssRS two-component system in response to compounds like this compound.

  • Strain Construction:

    • Construct a reporter strain of S. aureus where the promoter of the hrtA gene is fused to a reporter gene, such as β-galactosidase (lacZ) or a fluorescent protein (e.g., GFP).

    • Integrate this reporter construct into the chromosome of the S. aureus strain of interest.

  • Bacterial Culture and Treatment:

    • Grow the reporter strain overnight in a suitable medium (e.g., Tryptic Soy Broth) at 37°C with shaking.

    • Dilute the overnight culture to a starting OD600 of 0.05 in fresh medium.

    • Aliquot the diluted culture into a 96-well plate.

    • Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., hemin).

  • Incubation:

    • Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours) to allow for reporter gene expression.

  • Reporter Gene Assay:

    • For β-galactosidase:

      • Measure the OD600 of the cultures.

      • Lyse the bacterial cells using a lysing agent (e.g., lysostaphin).

      • Add a substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

      • Measure the absorbance at 420 nm over time to determine the rate of substrate conversion.

      • Calculate Miller units to quantify β-galactosidase activity.

    • For fluorescent reporters:

      • Measure the OD600 of the cultures.

      • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

      • Normalize the fluorescence signal to the cell density (OD600).

  • Data Analysis:

    • Plot the reporter activity against the concentration of this compound.

    • Fit the data to a dose-response curve to determine the EC50 value.

Part 2: this compound as a Selective M1 Muscarinic Acetylcholine Receptor Antagonist

In mammalian systems, this compound exhibits a distinct pharmacological profile as a selective antagonist of the M1 muscarinic acetylcholine receptor (mAChR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.

Quantitative Data
ParameterValueSystem
IC50 for M1 Receptor Antagonism 21 nMFunctional Assay
M1 Muscarinic Receptor Signaling

The M1 receptor is a Gq/11-coupled GPCR. Upon binding of its endogenous ligand, acetylcholine (ACh), the receptor undergoes a conformational change that activates the associated Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses. This compound acts by competitively binding to the M1 receptor, thereby preventing ACh from binding and initiating this signaling cascade.

Signaling Pathway

M1_Signaling_Pathway cluster_cytoplasm Cytoplasm M1R M1 Receptor Gq Gq/11 protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto releases Ca2+ Ca2_cyto->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets ACh Acetylcholine (ACh) ACh->M1R binds This compound This compound This compound->M1R

Caption: M1 muscarinic receptor signaling pathway and its inhibition by this compound.

Experimental Protocols

M1 Muscarinic Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the M1 muscarinic receptor.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line recombinantly expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

    • Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes.

    • Wash the membranes and resuspend them in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add:

      • A fixed concentration of a radiolabeled antagonist with known high affinity for the M1 receptor (e.g., [3H]N-methylscopolamine).

      • Increasing concentrations of the unlabeled test compound (this compound).

      • A fixed amount of the membrane preparation.

    • For determining non-specific binding, a separate set of wells should contain the radioligand and membranes in the presence of a high concentration of a known M1 antagonist (e.g., atropine).

    • Total binding is determined in the absence of any competing ligand.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Fit the data to a one-site competition binding equation to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Indirect Link to Mammalian Heme Biosynthesis: Muscarinic Regulation of Erythropoiesis

While this compound does not directly target the heme biosynthesis pathway in mammals, an intriguing indirect connection exists through the regulation of erythropoiesis, the process of red blood cell production. Heme synthesis is a critical and highly regulated component of erythropoiesis. Recent studies have shown that muscarinic acetylcholine receptor antagonists can promote the self-renewal of early erythroid progenitors (Burst-Forming Unit-Erythroid, BFU-E). Although these studies have primarily focused on M4 receptor antagonists, they open up the possibility that modulation of cholinergic signaling, in general, could influence the rate of erythropoiesis and, consequently, the demand for heme synthesis. Further research is warranted to investigate whether selective M1 antagonism with compounds like this compound has any effect on erythroid progenitor proliferation and differentiation.

Conclusion

This compound is a remarkable small molecule that exhibits distinct pharmacological activities in different biological contexts. In Staphylococcus aureus, it serves as a valuable tool to probe the HssRS-mediated regulation of heme biosynthesis, a potential target for novel antibacterial agents. In mammalian systems, its potent and selective antagonism of the M1 muscarinic receptor makes it a useful pharmacological tool for studying the role of this receptor in the central nervous system and a potential starting point for the development of therapeutics for neurological disorders. The indirect link to erythropoiesis via muscarinic receptor modulation further highlights the complex and interconnected nature of cellular signaling pathways and presents new avenues for research. This technical guide provides a foundational understanding of the dual role of this compound, offering researchers the necessary information to explore its full potential in their respective fields.

References

The Paradox of Heme Induction: A Technical Guide to VU0420373's Selective Toxicity in Fermenting Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the molecular mechanisms underpinning the selective antibacterial activity of VU0420373 against fermenting Staphylococcus aureus. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial strategies.

Executive Summary

Staphylococcus aureus remains a formidable human pathogen, adept at surviving in diverse host environments, including the oxygen-deprived conditions that necessitate a fermentative metabolism. This guide elucidates the effects of the small molecule this compound on S. aureus, revealing a novel antibacterial strategy that specifically targets its fermentative state. This compound acts as a potent activator of the Heme Sensor System (HssRS), a two-component regulatory system in S. aureus. This activation triggers a cascade that upregulates endogenous heme biosynthesis. While heme is essential for aerobic respiration, its forced overproduction under fermentative conditions proves to be toxic to the bacterium. This targeted toxicity not only highlights a vulnerability in the metabolic flexibility of S. aureus but also presents a promising avenue for the development of new therapeutics that could circumvent traditional antibiotic resistance mechanisms.

The HssRS Signaling Pathway and this compound's Mechanism of Action

The HssRS two-component system is a key player in maintaining heme homeostasis in S. aureus. Under normal conditions, it senses high levels of external heme and activates the expression of the HrtAB efflux pump to mitigate heme toxicity[1]. This compound hijacks this regulatory network, not by mimicking heme, but by inducing a metabolic perturbation that leads to the accumulation of endogenous heme precursors, which in turn activates the HssRS system[1].

The HssRS signaling cascade is initiated by the sensor histidine kinase, HssS, which is a transmembrane protein. Upon sensing its activating signal, HssS autophosphorylates and subsequently transfers the phosphoryl group to the response regulator, HssR[2]. Phosphorylated HssR then binds to a direct repeat DNA sequence in the promoter region of the hrtAB operon, activating its transcription and leading to the production of the HrtAB efflux pump[2].

HssRS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HssS HssS (Sensor Kinase) HssR HssR (Response Regulator) HssS->HssR phosphorylates HrtAB HrtAB (Efflux Pump) This compound This compound Metabolic_Perturbation Metabolic Perturbation This compound->Metabolic_Perturbation induces Heme_Biosynthesis Heme Biosynthesis Metabolic_Perturbation->Heme_Biosynthesis stimulates Endogenous_Heme Endogenous Heme (Accumulation) Heme_Biosynthesis->Endogenous_Heme leads to Toxicity Toxicity in Fermenting S. aureus Heme_Biosynthesis->Toxicity under fermentative conditions Endogenous_Heme->HssS activates HssR_P HssR-P hrtAB_promoter hrtAB promoter HssR_P->hrtAB_promoter binds and activates hrtAB_promoter->HrtAB expression Experimental_Workflow_Anaerobic_Growth Start Start Media_Prep Prepare Anaerobic Growth Medium Start->Media_Prep Inoculation Inoculate with S. aureus Culture Media_Prep->Inoculation Anaerobic_Setup Establish Anaerobic Conditions Inoculation->Anaerobic_Setup Incubation Incubate at 37°C with Shaking Anaerobic_Setup->Incubation Growth_Monitoring Monitor Growth (OD600) Incubation->Growth_Monitoring Endpoint Endpoint Analysis Growth_Monitoring->Endpoint

References

Unveiling VU0420373: A Technical Guide to its Core Scientific Applications in Combating Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Vanderbilt University, Nashville, TN – Researchers and drug development professionals now have access to a comprehensive technical guide on VU0420373, a novel small molecule with significant potential in the study and treatment of Staphylococcus aureus (S. aureus) infections. This document details the primary scientific applications, mechanism of action, quantitative data, and experimental protocols associated with this potent activator of the heme sensor system.

This compound has emerged as a critical research tool for investigating bacterial metabolism and presents a promising avenue for the development of new antimicrobial strategies. This guide is intended to provide an in-depth understanding of its core functionalities to the scientific community.

Primary Scientific Application: Targeting Bacterial Fermentation

The principal application of this compound lies in its ability to selectively target and inhibit the growth of fermenting S. aureus.[1][2] This is particularly significant as fermenting bacteria, including clinically relevant small colony variants (SCVs), are often associated with persistent and difficult-to-treat infections. By activating the heme sensor system (HssRS), this compound induces the biosynthesis of heme, a process that, when dysregulated, becomes toxic to bacteria relying on fermentation for energy production.[1][2]

This selective toxicity offers a unique therapeutic window, potentially augmenting the efficacy of existing antibiotics that primarily target respiring bacteria and preventing the emergence of antibiotic resistance.[2]

Mechanism of Action: Activation of the HssRS Two-Component System

This compound functions as a potent activator of the HssRS two-component system in S. aureus.[1][3] HssRS is a key regulatory system that allows S. aureus to sense and respond to heme, a critical but potentially toxic molecule. The system consists of the sensor histidine kinase HssS and the response regulator HssR.

Under normal conditions, excess heme is detected by HssS, which then phosphorylates HssR. Phosphorylated HssR, in turn, activates the expression of genes, such as hrtAB, which encode an efflux pump that removes excess heme from the cell. This compound mimics the effect of heme stress, leading to the activation of this pathway even in the absence of high external heme concentrations. This forced induction of heme biosynthesis perturbs the central metabolism of the bacterium, leading to toxicity specifically in fermenting cells.[2]

Quantitative Pharmacological Data

The following table summarizes the key in vitro efficacy and potency data for this compound.

ParameterValueSpeciesNotes
EC50 10.7 μM[1][3]S. aureusPotency for HssRS activation.
pEC50 4.97[1][3]S. aureus
IC50 (Aerobic) >60 μM[1]S. aureus (Newman strain)Demonstrates low toxicity to respiring bacteria.
IC50 (Anaerobic) >60 μM[1]S. aureus (Newman strain)

Key Experimental Protocols

The following outlines the general methodologies employed in the characterization of this compound.

HssRS Activation Assay (xylE Reporter Assay)

This assay is designed to quantify the activation of the HssRS system by measuring the expression of a reporter gene under the control of an HssR-regulated promoter.

  • Bacterial Strains and Plasmids: S. aureus strains (e.g., wild-type and ΔhssR) are transformed with a plasmid containing a reporter gene, such as xylE (encoding catechol 2,3-dioxygenase), fused to the promoter of the hrtAB operon (phrt-xylE).

  • Culture Conditions: Triplicate cultures of the transformed S. aureus strains are grown in appropriate media (e.g., Tryptic Soy Broth) in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • XylE Activity Measurement: After a defined incubation period, bacterial cells are harvested and lysed. The activity of the XylE enzyme in the cell lysates is measured by adding a substrate (e.g., catechol) and monitoring the formation of the yellow product (2-hydroxymuconic semialdehyde) spectrophotometrically at a specific wavelength (e.g., 375 nm). The resulting activity is normalized to the cell density (OD600).

Heme Preadaptation Assay

This assay assesses the ability of this compound to pre-condition S. aureus to withstand subsequent exposure to toxic concentrations of heme.

  • Preadaptation Phase: Wild-type S. aureus cultures are grown overnight in media containing either this compound or a vehicle control.

  • Heme Challenge: The overnight cultures are then subcultured into fresh media containing a high, normally toxic concentration of heme (e.g., 20 μM).

  • Growth Monitoring: Bacterial growth is monitored over time by measuring the optical density at 600 nm (OD600). Increased growth in the presence of the heme challenge indicates successful preadaptation.

Anaerobic Growth Inhibition Assay

This assay evaluates the toxicity of this compound specifically to fermenting S. aureus.

  • Bacterial Strains: Wild-type S. aureus and a respiration-deficient mutant (e.g., ΔmenB, which cannot synthesize menaquinone and relies on fermentation) are used.

  • Anaerobic Culture: The bacterial strains are grown under strict anaerobic conditions (e.g., in an anaerobic chamber) in media supplemented with varying concentrations of this compound.

  • Growth Assessment: Bacterial growth is measured after a defined period (e.g., 24 hours) by determining the OD600. A significant reduction in the growth of the ΔmenB strain compared to the wild-type strain indicates selective toxicity towards fermenting bacteria.

Visualizing the Molecular and Experimental Landscape

To further elucidate the role of this compound, the following diagrams illustrate its signaling pathway and a typical experimental workflow.

VU0420373_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound HssS HssS This compound->HssS Activates HssR HssR HssS->HssR Phosphorylates HssR_P HssR-P HssR->HssR_P Heme_Biosynthesis Heme Biosynthesis HssR_P->Heme_Biosynthesis Induces hrtAB_promoter hrtAB promoter HssR_P->hrtAB_promoter Binds to Heme Heme Heme_Biosynthesis->Heme Produces Toxicity Toxicity in Fermenting Cells Heme->Toxicity hrtAB_efflux HrtAB Efflux Pump hrtAB_promoter->hrtAB_efflux Expresses hrtAB_efflux->Heme Exports Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Strain Select S. aureus strain (WT, ΔhssR, ΔmenB) Culture Culture bacteria Strain->Culture Compound Add this compound (various concentrations) Culture->Compound Incubation Incubate under specific conditions (aerobic/anaerobic) Compound->Incubation Reporter_Assay Reporter Gene Assay (e.g., xylE) Incubation->Reporter_Assay Growth_Assay Growth Inhibition Assay (OD600) Incubation->Growth_Assay Heme_Assay Heme Preadaptation Assay Incubation->Heme_Assay Data_Analysis Data Analysis (EC50, IC50) Reporter_Assay->Data_Analysis Growth_Assay->Data_Analysis Heme_Assay->Data_Analysis Conclusion Conclusion on Mechanism & Efficacy Data_Analysis->Conclusion

References

VU0420373's chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0420373 is a potent small molecule activator of the Staphylococcus aureus heme sensor system (HssRS). This two-component system is crucial for the bacterium's ability to manage heme toxicity, a critical aspect of its survival and virulence within a host environment. By activating this pathway, this compound induces the expression of the HrtAB heme efflux pump, leading to a reduction in intracellular heme levels. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with conceptual experimental protocols and pathway diagrams to facilitate further research and drug development efforts targeting bacterial virulence and survival mechanisms.

Chemical Structure and Properties

This compound is a pyrazole-containing organic molecule. Its chemical identity and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenolN/A
CAS Number 38376-29-3N/A
Molecular Formula C₁₅H₁₁FN₂ON/A
Molecular Weight 254.26 g/mol N/A
SMILES Oc1ccccc1c2nnc(c3ccc(F)cc3)c2N/A
Appearance Solid[1]
Melting Point Not reportedN/A
Solubility Soluble in DMSO[2]

Biological Activity

This compound is a potent activator of the Staphylococcus aureus HssRS two-component system, with a reported half-maximal effective concentration (EC₅₀) of 10.7 μM.[2] The HssRS system is a key regulator of heme homeostasis in S. aureus. Heme is an essential nutrient for bacteria, but it can be toxic at high concentrations. The HssRS system senses elevated heme levels and upregulates the expression of the HrtAB (Heme-Regulated Transporter) efflux pump, which expels excess heme from the cell.[2]

By activating this pathway, this compound mimics the effect of high heme concentrations, leading to the induction of hrtAB expression. This activity makes this compound a valuable tool for studying the HssRS signaling pathway and for exploring novel antimicrobial strategies that target bacterial virulence and survival mechanisms.

Table 2: Biological Activity of this compound

ParameterValueOrganism
EC₅₀ (HssRS activation) 10.7 μMStaphylococcus aureus

HssRS Signaling Pathway

The HssRS two-component system consists of a membrane-bound sensor histidine kinase, HssS, and a cytoplasmic response regulator, HssR. The activation of this pathway by this compound is believed to follow the canonical mechanism of two-component signaling.

HssRS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HssS HssS (Sensor Kinase) HssS->HssS HssR HssR (Response Regulator) HssS->HssR Phosphotransfer ADP ADP HssS->ADP HssR_P HssR-P HssR->HssR_P hrtAB_promoter hrtAB Promoter HssR_P->hrtAB_promoter Binding HrtAB HrtAB Efflux Pump (Heme Export) hrtAB_promoter->HrtAB Upregulation of Expression Heme_out Heme HrtAB->Heme_out This compound This compound This compound->HssS Activation Heme_in Heme (excess) Heme_in->HrtAB Transport ATP ATP ATP->HssS

Caption: HssRS signaling pathway activated by this compound.

Pathway Description:

  • Activation: this compound binds to the sensor domain of HssS, mimicking the presence of excess heme and inducing a conformational change.

  • Autophosphorylation: This conformational change activates the kinase domain of HssS, which then autophosphorylates a conserved histidine residue using ATP.

  • Phosphotransfer: The phosphoryl group is transferred from HssS to a conserved aspartate residue on the response regulator, HssR.

  • DNA Binding: Phosphorylated HssR (HssR-P) undergoes a conformational change that increases its affinity for a specific DNA sequence in the promoter region of the hrtAB operon.

  • Transcriptional Upregulation: The binding of HssR-P to the hrtAB promoter recruits RNA polymerase, leading to the increased transcription and subsequent translation of the HrtAB efflux pump.

  • Heme Efflux: The newly synthesized HrtAB pumps excess heme out of the cytoplasm, thus mitigating its toxic effects.

Conceptual Experimental Protocols

While specific, detailed protocols for the synthesis of this compound and for HssRS activation assays are not publicly available, the following sections outline generalized procedures based on common laboratory practices for similar compounds and biological systems.

Conceptual Synthesis of 2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. A plausible synthetic route for this compound is outlined below.

Synthesis_Workflow start Start Materials: - 1-(4-fluorophenyl)ethan-1-one - 2-Hydroxyacetophenone step1 Claisen Condensation start->step1 intermediate 1-(4-fluorophenyl)-3-(2-hydroxyphenyl) propane-1,3-dione step1->intermediate step2 Cyclocondensation with Hydrazine intermediate->step2 product This compound (2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol) step2->product purification Purification (e.g., Chromatography) product->purification

Caption: Conceptual synthesis workflow for this compound.

Methodology:

  • Synthesis of the 1,3-Diketone Intermediate: 1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione can be synthesized via a Claisen condensation between an ester derivative of 2-hydroxybenzoic acid and 1-(4-fluorophenyl)ethan-1-one in the presence of a strong base such as sodium hydride or sodium ethoxide.

  • Cyclocondensation Reaction: The resulting 1,3-diketone is then reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, to yield the final product, this compound.

Conceptual HssRS Activation Assay

A common method to assess the activation of a two-component system is to use a reporter gene assay. In this setup, the promoter of the target gene (in this case, hrtAB) is fused to a reporter gene (e.g., luciferase or β-galactosidase).

Assay_Workflow prep Prepare S. aureus strain with P_hrtAB-reporter construct culture Grow bacterial culture to mid-log phase prep->culture treatment Aliquot culture and treat with varying concentrations of this compound culture->treatment incubation Incubate for a defined period treatment->incubation measurement Measure reporter gene activity (e.g., luminescence or absorbance) incubation->measurement analysis Analyze data and determine EC₅₀ measurement->analysis

Caption: Conceptual workflow for an HssRS activation assay.

Methodology:

  • Strain Construction: A reporter strain of S. aureus is constructed where the promoter of the hrtAB operon is cloned upstream of a promoterless reporter gene (e.g., luxABCDE for luminescence or lacZ for β-galactosidase) on a plasmid.

  • Bacterial Culture: The reporter strain is grown in a suitable broth medium to the mid-logarithmic phase of growth.

  • Treatment: The bacterial culture is then aliquoted into a multi-well plate, and this compound, dissolved in a suitable solvent like DMSO, is added to the wells at a range of final concentrations. A vehicle control (DMSO alone) and a positive control (e.g., a high concentration of hemin) should be included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C with shaking) for a period sufficient to allow for gene expression and reporter protein accumulation.

  • Measurement: After incubation, the reporter gene activity is measured. For a luciferase reporter, luminescence is measured using a luminometer. For a β-galactosidase reporter, a colorimetric substrate like ONPG is added, and the absorbance is measured.

  • Data Analysis: The reporter activity is plotted against the concentration of this compound. The data are then fitted to a dose-response curve to determine the EC₅₀ value.

Conclusion

This compound is a valuable chemical probe for studying the HssRS signaling pathway in Staphylococcus aureus. Its ability to potently activate this system provides a means to investigate the molecular mechanisms of heme sensing and regulation. Furthermore, as HssRS is critical for staphylococcal pathogenesis, small molecule modulators like this compound could serve as starting points for the development of novel anti-virulence agents. This guide provides a foundational understanding of this compound's chemical and biological properties to support such research endeavors.

References

In-Depth Technical Guide: Exploring the Targets of VU0420373 in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0420373 has been identified as a potent activator of the Heme Sensor System (HssRS) in the bacterium Staphylococcus aureus. This two-component system is crucial for the bacterium's ability to manage heme homeostasis, a process vital for its survival and virulence. This technical guide provides a comprehensive overview of the molecular targets of this compound in bacteria, focusing on the HssRS signaling pathway. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Target: The Heme Sensor System (HssRS) in Staphylococcus aureus

The primary molecular target of this compound in bacteria is the HssRS two-component system in Staphylococcus aureus. This system allows the bacterium to sense and respond to the presence of heme, which can be both a vital iron source and a potent toxin.

HssRS Signaling Pathway

The HssRS system consists of a membrane-bound sensor histidine kinase, HssS, and a cytoplasmic response regulator, HssR. The signaling cascade is initiated by the sensing of heme, leading to the activation of genes responsible for heme detoxification.

Signaling Pathway Diagram

HssRS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HssS HssS HssS_P HssS-P HssS->HssS_P Autophosphorylation Heme Excess Heme Heme->HssS Activates This compound This compound This compound->HssS Activates HssR HssR HssS_P->HssR Phosphotransfer HssR_P HssR-P hrtAB_promoter hrtAB promoter HssR_P->hrtAB_promoter Binds to HrtAB_efflux_pump HrtAB Efflux Pump hrtAB_promoter->HrtAB_efflux_pump Upregulates Transcription Heme_out Heme HrtAB_efflux_pump->Heme_out Effluxes

Caption: HssRS signaling pathway activated by heme or this compound.

The activation of HssS by either heme or this compound leads to its autophosphorylation. The phosphate group is then transferred to HssR. Phosphorylated HssR (HssR-P) acts as a transcription factor, binding to the promoter of the hrtAB operon. This binding upregulates the expression of the HrtAB efflux pump, which then expels excess heme from the bacterial cytoplasm, thus mitigating its toxic effects.

Quantitative Data

The activity of this compound has been quantified through various in vitro assays. The following table summarizes the key findings.

ParameterValueCell Line/StrainAssay Type
EC50 (HssRS Activation)10.7 µMS. aureus (Newman strain)HssRS reporter assay
pEC50 4.97S. aureus (Newman strain)HssRS reporter assay
IC50 (Growth Inhibition)>60 µMS. aureus (Newman strain, aerobic)Broth microdilution
IC50 (Growth Inhibition)>60 µMS. aureus (Newman strain, anaerobic)Broth microdilution

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

HssRS Activation Reporter Assay

This assay quantifies the ability of a compound to activate the HssRS two-component system.

Logical Workflow Diagram

HssRS_Activation_Assay_Workflow Start Start Prepare_Reporter_Strain Prepare S. aureus reporter strain (hrt promoter fused to xylE) Start->Prepare_Reporter_Strain Incubate_with_Compound Incubate strain with varying concentrations of this compound Prepare_Reporter_Strain->Incubate_with_Compound Lyse_Bacteria Lyse bacterial cells Incubate_with_Compound->Lyse_Bacteria Add_Catechol Add catechol substrate Lyse_Bacteria->Add_Catechol Measure_Absorbance Measure absorbance to quantify XylE activity Add_Catechol->Measure_Absorbance Calculate_EC50 Calculate EC50 values Measure_Absorbance->Calculate_EC50 End End Calculate_EC50->End

An In-depth Technical Guide to Foundational Research on Heme Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the foundational research on heme sensing, a critical cellular process with implications for a wide range of physiological functions, including protein synthesis, circadian rhythms, and cellular metabolism. Heme, an iron-containing protoporphyrin IX, acts not only as a prosthetic group for hemoproteins but also as a crucial signaling molecule.[1] This document details the core mechanisms of heme sensing, the key proteins involved, and the experimental methodologies used to elucidate these pathways.

Heme Sensing in Protein Synthesis: The HRI Pathway

A primary mechanism of heme sensing is the regulation of protein synthesis, particularly globin chains in erythroid precursors. This process is crucial for maintaining the stoichiometry of heme and globin for hemoglobin formation.[2][3] The key mediator of this pathway is the heme-regulated inhibitor (HRI), an eIF2α kinase.[2][3]

In states of heme deficiency, HRI becomes activated and phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α).[2][3] This phosphorylation event leads to a global inhibition of protein synthesis, thereby preventing the accumulation of unstable, heme-free globin chains that can be toxic to the cell.[2] This feedback mechanism is essential for the survival of erythroid precursors, especially under conditions of iron deficiency.[2][3]

A common method to assess HRI activity involves an in vitro kinase assay. The general steps are as follows:

  • Purification of Recombinant Proteins: Recombinant HRI and eIF2α are expressed and purified from bacterial or insect cell cultures.

  • Kinase Reaction: Purified HRI is incubated with purified eIF2α in a kinase buffer containing ATP (often radiolabeled with γ-³²P). Reactions are performed in the presence and absence of varying concentrations of hemin to assess heme-dependent regulation.

  • Detection of Phosphorylation: The reaction mixture is resolved by SDS-PAGE. Phosphorylation of eIF2α is detected by autoradiography (if using radiolabeled ATP) or by Western blotting using a phospho-specific antibody against phosphorylated eIF2α.

  • Quantification: The intensity of the phosphorylated eIF2α band is quantified using densitometry to determine the relative kinase activity of HRI under different conditions.

HRI_Pathway cluster_heme Heme Levels cluster_hri HRI Activity cluster_eif2a eIF2α State cluster_translation Protein Synthesis High_Heme High Heme Inactive_HRI Inactive HRI High_Heme->Inactive_HRI Inhibits Low_Heme Low Heme (e.g., Iron Deficiency) Active_HRI Active HRI Low_Heme->Active_HRI Activates eIF2a eIF2α Inactive_HRI->eIF2a p_eIF2a p-eIF2α Active_HRI->p_eIF2a Phosphorylates Translation_On Protein Synthesis (Globin chains) eIF2a->Translation_On Translation_Off Protein Synthesis Inhibited p_eIF2a->Translation_Off

Caption: Heme-regulated inhibitor (HRI) pathway for protein synthesis control.

Heme Sensing in Circadian Rhythms: The CLOCK:BMAL1 Complex

Heme has emerged as a key signaling molecule in the regulation of the mammalian circadian clock.[4][5] The core of the circadian clock is a transcriptional-translational feedback loop involving the proteins CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle Arnt-Like 1).[6] Both CLOCK and its homolog NPAS2 (Neuronal PAS domain protein 2) are heme-binding proteins.[4][5][6]

Heme binding to the PAS domains of CLOCK and NPAS2 can modulate their ability to form heterodimers with BMAL1 and bind to E-box promoter elements of target clock genes, such as Per and Cry.[4][7][8] This interaction provides a mechanism to link cellular metabolism and the circadian clock, as intracellular heme levels can fluctuate with metabolic state.[9] Furthermore, the binding of gaseous signaling molecules like carbon monoxide (CO) and nitric oxide (NO) to the heme iron in these proteins can also influence their activity, adding another layer of regulation.[5][10]

To investigate the effect of heme on the DNA-binding activity of the CLOCK:BMAL1 complex, an EMSA can be performed.

  • Protein Expression and Purification: Recombinant CLOCK and BMAL1 proteins are expressed and purified.

  • Probe Labeling: A short, double-stranded DNA oligonucleotide containing the E-box consensus sequence is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: Purified CLOCK and BMAL1 are incubated together to allow for heterodimer formation. The labeled DNA probe is then added to the reaction mixture in the presence or absence of hemin.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. A "shift" in the migration of the labeled DNA indicates the formation of a protein-DNA complex. The intensity of the shifted band can be quantified to assess changes in DNA binding affinity.

Circadian_Heme_Sensing Heme Heme CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer Heme->CLOCK_BMAL1 Binds to CLOCK E-box E-box DNA CLOCK_BMAL1->E-box Binds to Clock_Genes Clock Gene Transcription (Per, Cry) E-box->Clock_Genes Promotes Circadian_Rhythm Circadian Rhythm Regulation Clock_Genes->Circadian_Rhythm Drives

Caption: Heme's influence on the core circadian clock machinery.

Heme as a Versatile Signaling Molecule

Beyond its roles in protein synthesis and circadian rhythms, heme acts as a signaling molecule in a multitude of cellular processes.[1][11][12] It can regulate gene expression at the transcriptional level by modulating the activity of transcription factors such as Bach1, a transcriptional repressor that is negatively regulated by heme.[1][9] Heme also influences protein degradation and is involved in gas sensing (O₂, NO, CO).[9][10][13]

A general workflow to identify and characterize novel heme-binding proteins is as follows:

  • Heme-Agarose Affinity Chromatography: A cell lysate is passed through a column containing heme covalently linked to agarose beads. Proteins that bind to heme will be retained in the column.

  • Elution: Bound proteins are eluted using a high concentration of free hemin or a denaturing agent.

  • Protein Identification: The eluted proteins are separated by SDS-PAGE, and individual protein bands are excised and identified by mass spectrometry.

  • Validation of Heme Binding: The interaction between a candidate protein and heme is validated using techniques such as UV-visible spectroscopy, which can detect the characteristic Soret peak of heme upon binding to a protein, or isothermal titration calorimetry (ITC) to determine the binding affinity and stoichiometry.

  • Functional Characterization: The functional consequence of heme binding to the validated protein is investigated using in vitro and in vivo assays relevant to the protein's known or predicted function.

Heme_Binding_Protein_Discovery Cell_Lysate Cell Lysate Heme_Agarose Heme-Agarose Affinity Chromatography Cell_Lysate->Heme_Agarose Elution Elution Heme_Agarose->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry (Protein ID) SDS_PAGE->Mass_Spec Validation Validation of Binding (e.g., UV-Vis, ITC) Mass_Spec->Validation Functional_Assay Functional Assays (In vitro / In vivo) Validation->Functional_Assay Novel_Heme_Sensor Identification of Novel Heme Sensor Functional_Assay->Novel_Heme_Sensor

Caption: Experimental workflow for identifying and characterizing heme-binding proteins.

Quantitative Data Summary

The foundational research on heme sensing provides some quantitative insights into the concentrations and binding affinities that govern these processes. The following table summarizes key quantitative data mentioned in the literature.

ParameterValueOrganism/SystemSignificanceReference
Labile Heme Pool (Cytosol)~20-40 nMSaccharomyces cerevisiaeRepresents the readily available heme for signaling.[14]
Labile Heme Pool (Mitochondria & Nucleus)< 2.5 nMSaccharomyces cerevisiaeSuggests tight regulation of heme in these organelles.[14]

Note: Quantitative data on binding affinities (Kd) for specific heme-protein interactions are often determined in individual studies and can vary depending on experimental conditions.

This guide provides a foundational understanding of heme sensing mechanisms. Further research in this area will continue to uncover the intricate ways in which this versatile molecule regulates cellular physiology and its potential as a therapeutic target in various diseases.

References

Methodological & Application

Application Notes and Protocols for Utilizing VU0420373 in Staphylococcus aureus Culture

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of VU0420373, a known modulator of the accessory gene regulator (Agr) quorum-sensing system, in Staphylococcus aureus cultures. The following protocols and data are designed to facilitate the investigation of its effects on bacterial growth, virulence, and biofilm formation.

Introduction

Staphylococcus aureus is a significant human pathogen that employs the Agr quorum-sensing system to regulate the expression of virulence factors in a cell-density-dependent manner.[1] This system controls the transition from a colonizing phenotype, characterized by the expression of surface adhesion proteins, to an invasive phenotype, expressing toxins and exoenzymes.[1][2] The Agr system is a key target for anti-virulence strategies aimed at mitigating S. aureus infections. This compound has been identified as a modulator of this pathway, making it a valuable tool for studying the consequences of Agr inhibition.

Mechanism of Action: The Agr Quorum-Sensing System

The Agr system is a complex signaling pathway initiated by the autoinducing peptide (AIP). The core components are encoded by the agr locus, which includes two divergent transcripts, RNAII and RNAIII.[2][3] The RNAII transcript encodes for AgrB, AgrD, AgrC, and AgrA. AgrD is a precursor peptide that is processed and secreted by AgrB as the mature AIP.[3] Extracellular AIP binds to the transmembrane sensor histidine kinase, AgrC, leading to its autophosphorylation.[1][3] The phosphate group is then transferred to the response regulator, AgrA.[1][3] Phosphorylated AgrA activates the transcription of both RNAII and RNAIII. RNAIII is the primary effector molecule of the Agr system, a regulatory RNA that upregulates the expression of toxins and downregulates the expression of surface proteins. This compound is understood to interfere with this signaling cascade, thereby disrupting quorum sensing.

Agr_Signaling_Pathway Agr Quorum-Sensing Pathway in S. aureus cluster_cell S. aureus Cell AgrD AgrD AIP_immature Immature AIP AgrD->AIP_immature processed by AgrB AgrB AgrB AIP_mature Mature AIP AgrB->AIP_mature AIP_immature->AIP_mature AgrC AgrC (Sensor Kinase) AgrA AgrA (Response Regulator) AgrC->AgrA phosphorylates P_AgrA P-AgrA AgrA->P_AgrA RNAII RNAII transcript P_AgrA->RNAII activates transcription RNAIII RNAIII transcript P_AgrA->RNAIII activates transcription Toxins Toxins (e.g., alpha-hemolysin) RNAIII->Toxins upregulates SurfaceProteins Surface Proteins (e.g., Protein A) RNAIII->SurfaceProteins downregulates This compound This compound This compound->AgrC inhibits AIP_mature->AgrC binds & activates AIP_mature->AgrC caption Figure 1: Simplified diagram of the Agr quorum-sensing pathway and the inhibitory action of this compound.

Caption: Agr quorum-sensing pathway and this compound inhibition.

Experimental Protocols

The following are generalized protocols that can be adapted for specific experimental needs to study the effects of this compound on S. aureus.

Materials and Reagents
  • Staphylococcus aureus strain (e.g., ATCC 25923, MRSA strains)[4]

  • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) broth[5]

  • Tryptic Soy Agar (TSA) or BHI agar

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile microplates (96-well)

  • Spectrophotometer

  • Shaking incubator

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of S. aureus.

  • Prepare S. aureus Inoculum:

    • From a fresh culture plate, inoculate a single colony of S. aureus into 5 mL of TSB.

    • Incubate at 37°C with shaking (200-250 rpm) overnight.[6][7]

    • Dilute the overnight culture in fresh TSB to achieve a starting optical density at 600 nm (OD₆₀₀) of 0.05, which corresponds to approximately 1 x 10⁷ CFU/mL.[7]

  • Prepare Serial Dilutions of this compound:

    • In a 96-well microplate, perform a two-fold serial dilution of this compound in TSB. The final volume in each well should be 100 µL.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • If using a solvent like DMSO, ensure the final concentration does not affect bacterial growth and include a solvent control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared S. aureus inoculum to each well, bringing the final volume to 200 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is the lowest concentration of this compound at which no visible turbidity is observed.

    • OD₆₀₀ readings can be taken using a microplate reader for a quantitative assessment.

CompoundS. aureus StrainMIC (µg/mL)Reference
Madecassic AcidS. aureus31.25[8]
D-3263MRSA ATCC 43300≤ 50 µM[9]
CarvacrolMSSA128.0 - 203.2[10]
ThymolMSSA256.0 - 724.01[10]
VancomycinS. aureus ATCC 259230.25[11]
TeicoplaninS. aureus ATCC 259230.25[11]

Table 1: Examples of Minimum Inhibitory Concentrations of various compounds against S. aureus.

Protocol 2: Growth Curve Analysis

This protocol assesses the effect of sub-inhibitory concentrations of this compound on the growth kinetics of S. aureus.

  • Prepare Cultures:

    • Prepare an overnight culture of S. aureus as described in Protocol 1.

    • Inoculate fresh TSB to an OD₆₀₀ of 0.05 in multiple flasks.

    • Add this compound at desired sub-inhibitory concentrations (e.g., 1/2 MIC, 1/4 MIC) to the test flasks. Include a no-compound control.

  • Incubation and Monitoring:

    • Incubate the flasks at 37°C with shaking.

    • At regular intervals (e.g., every hour for 12-24 hours), withdraw a sample from each flask and measure the OD₆₀₀.

  • Data Analysis:

    • Plot OD₆₀₀ versus time to generate growth curves.

    • Compare the growth curves of the treated cultures to the control to determine the effect of this compound on lag phase, exponential growth rate, and stationary phase density.

Protocol 3: Biofilm Inhibition Assay

This protocol evaluates the ability of this compound to prevent biofilm formation by S. aureus.

  • Prepare Cultures and Compound Dilutions:

    • Prepare an overnight culture of S. aureus and dilute it 1:100 in fresh TSB.[11]

    • In a 96-well microplate, add 100 µL of the diluted culture to each well.

    • Add 100 µL of this compound at various concentrations to the wells. Include a no-compound control.

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Quantification of Biofilm:

    • Gently discard the planktonic cells and wash the wells twice with phosphate-buffered saline (PBS).

    • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms with 200 µL of 0.1% crystal violet for 15 minutes.

    • Wash the wells with water to remove excess stain and allow to air dry.

    • Solubilize the bound crystal violet with 200 µL of 33% acetic acid.

    • Measure the absorbance at 570 nm using a microplate reader.

TreatmentBiofilm Reduction (%)S. aureus StrainReference
NP-TEICO~60ATCC 25923[11]
Effective combinations of phytochemicals and antibiotics>50MSSA & MRSA[10]

Table 2: Examples of biofilm inhibition by different compounds.

Experimental_Workflow Experimental Workflow for this compound in S. aureus Culture cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis SA_culture S. aureus Culture (TSB, 37°C, shaking) MIC MIC Determination SA_culture->MIC Growth_Curve Growth Curve Analysis SA_culture->Growth_Curve Biofilm Biofilm Inhibition Assay SA_culture->Biofilm VU_prep This compound Preparation (Stock solution & dilutions) VU_prep->MIC VU_prep->Growth_Curve VU_prep->Biofilm MIC_analysis Determine MIC MIC->MIC_analysis Growth_analysis Plot Growth Curves Growth_Curve->Growth_analysis Biofilm_analysis Quantify Biofilm Biofilm->Biofilm_analysis caption Figure 2: General experimental workflow for assessing the impact of this compound on S. aureus.

Caption: Workflow for assessing this compound effects on S. aureus.

Expected Outcomes and Interpretation

  • MIC Determination: If this compound has direct antibacterial activity, a clear MIC will be determined. If it primarily acts as an Agr inhibitor without killing the bacteria, the MIC may be high or not determinable.

  • Growth Curve Analysis: At sub-inhibitory concentrations, this compound is not expected to significantly alter the growth kinetics of S. aureus. Any observed effects on growth should be noted as they may indicate off-target effects.

  • Biofilm Inhibition: As the Agr system can influence biofilm formation, this compound may either enhance or inhibit biofilm development depending on the specific strain and environmental conditions.[12]

Troubleshooting

  • Precipitation of this compound: If the compound precipitates in the culture medium, consider using a different solvent or adjusting the concentration. Ensure the final solvent concentration is not toxic to the bacteria.

  • Inconsistent Results: Bacterial growth and biofilm formation can be sensitive to minor variations in experimental conditions. Ensure consistency in inoculum preparation, media, and incubation conditions.

  • Strain-Specific Effects: The activity of Agr and the effects of its inhibition can vary between different S. aureus strains. It is advisable to test this compound on multiple clinically relevant strains, including both methicillin-sensitive (S. aureus) and methicillin-resistant S. aureus (MRSA).

By following these protocols, researchers can effectively investigate the impact of this compound on S. aureus physiology and virulence, contributing to the development of novel anti-staphylococcal therapies.

References

Application Notes and Protocols for Studying Heme Metabolism using a Novel Ferrochelatase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heme, an iron-containing protoporphyrin, is a fundamental molecule essential for a vast array of biological processes, including oxygen transport (hemoglobin and myoglobin), cellular respiration (cytochromes), and detoxification (cytochrome P450 enzymes).[1][2] The biosynthesis of heme is a highly regulated eight-step enzymatic pathway that occurs in both the mitochondria and cytoplasm.[3][4] The final and rate-limiting step of this pathway is the insertion of ferrous iron into protoporphyrin IX (PPIX), a reaction catalyzed by the mitochondrial enzyme ferrochelatase (FECH).[1][5][6]

Dysregulation of heme metabolism is implicated in a variety of human diseases. Genetic defects in the enzymes of the heme synthesis pathway lead to a group of metabolic disorders known as porphyrias.[7] For instance, a deficiency in FECH activity results in erythropoietic protoporphyria (EPP), a condition characterized by the painful accumulation of PPIX in red blood cells, leading to severe photosensitivity.[5][7] Furthermore, recent studies have highlighted the role of FECH and heme metabolism in pathological angiogenesis, making it a potential therapeutic target for diseases such as wet age-related macular degeneration and proliferative diabetic retinopathy.[6][8]

This document provides detailed application notes and protocols for studying heme metabolism pathways using a novel ferrochelatase inhibitor. For the purpose of these notes, we will consider a hypothetical potent and selective small-molecule inhibitor of FECH, potentially from the triazolopyrimidinone class, which has been identified through high-throughput screening.[5][6] These protocols will enable researchers to characterize the inhibitor's effects on FECH activity, heme synthesis, and cellular processes.

Mechanism of Action of a Ferrochelatase Inhibitor

A direct inhibitor of ferrochelatase is expected to competitively bind to the active site of the enzyme, preventing the insertion of iron into protoporphyrin IX.[5][9] This leads to a decrease in heme production and a subsequent accumulation of the substrate, protoporphyrin IX, within the mitochondria and cytoplasm.[7] The cellular consequences of FECH inhibition can be multifaceted, including the induction of a feedback loop affecting the expression of other heme synthesis enzymes and potential cytotoxicity due to the photosensitizing nature of PPIX.

Quantitative Data Summary

The following tables summarize the expected quantitative data from experiments with a novel ferrochelatase inhibitor. The values are hypothetical and based on published data for similar compounds.[5][6]

Table 1: In Vitro Ferrochelatase Inhibition

ParameterValueDescription
IC50 < 1 µMThe half maximal inhibitory concentration of the compound against recombinant human FECH.
Mode of Inhibition CompetitiveThe inhibitor competes with the natural substrate (protoporphyrin IX) for the active site.
Ki < 500 nMThe inhibition constant, indicating the binding affinity of the inhibitor to FECH.

Table 2: Cellular Effects of Ferrochelatase Inhibition

ParameterCell LineTreatment ConditionExpected Outcome
Heme Synthesis Human Retinal Endothelial Cells (HRECs)1 µM inhibitor, 24h> 50% decrease in heme synthesis
Protoporphyrin IX Accumulation U87MG Glioblastoma Cells1 µM inhibitor, 24hSignificant increase in intracellular PPIX fluorescence
Cell Proliferation (GI50) HRECs72h continuous exposureMid-micromolar range
Gene Expression (qPCR) HRECs1 µM inhibitor, 24hUpregulation of ALAS1 mRNA, No significant change in FECH mRNA
Protein Expression (Western Blot) HRECs1 µM inhibitor, 48hNo significant change in FECH protein levels

Experimental Protocols

Protocol 1: In Vitro Ferrochelatase Activity Assay

This protocol is adapted from a high-throughput screening assay and measures the inhibition of recombinant FECH.[5][6] The assay monitors the production of a metal-porphyrin complex, using a metal ion other than iron (e.g., Ni²⁺ or Co²⁺) for ease of detection.[10][11]

Materials:

  • Recombinant human ferrochelatase (FECH)

  • Mesoporphyrin IX (substrate)

  • NiCl₂ or CoCl₂

  • Assay Buffer: 100 mM Tris-HCl (pH 8.2), 1% Tween-20, 1 mM DTT

  • Test compound (e.g., VU0420373) and a known inhibitor (e.g., N-methylprotoporphyrin) as a positive control

  • DMSO (for compound dilution)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound and controls in DMSO.

  • In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (vehicle control) to each well.

  • Add 50 µL of a solution containing 2 µM Mesoporphyrin IX in Assay Buffer to each well.

  • Initiate the reaction by adding 50 µL of a solution containing 20 nM recombinant FECH and 20 µM NiCl₂ in Assay Buffer.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Monitor the decrease in mesoporphyrin IX fluorescence (Excitation: 400 nm, Emission: 630 nm) every minute for 30 minutes.

  • Calculate the initial reaction rates (slope of the linear portion of the fluorescence decay curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cellular Heme Synthesis Assay

This protocol measures the rate of heme synthesis in cultured cells by monitoring the incorporation of a radiolabeled precursor, 5-aminolevulinic acid (ALA).[12][13][14]

Materials:

  • Mammalian cell line of interest (e.g., HRECs, HeLa)

  • Cell culture medium and supplements

  • [4-¹⁴C] 5-aminolevulinic acid ([¹⁴C] 5-ALA)

  • Test compound

  • Heme extraction buffer (e.g., acetone:HCl:water)

  • Diethyl ether

  • 2 N HCl

  • Scintillation fluid and counter

  • BCA Protein Assay Kit

Procedure:

  • Seed cells in 6-well plates and allow them to adhere and grow to 80-90% confluency.

  • Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24 hours).

  • Add [¹⁴C] 5-ALA to a final concentration of 1 µCi/mL and incubate for 4-6 hours.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells with heme extraction buffer and transfer the lysate to a microfuge tube.

  • Extract the heme by adding diethyl ether and vortexing. Centrifuge to separate the phases.

  • Collect the upper ether phase containing heme.

  • Wash the ether phase twice with 2 N HCl to remove unincorporated porphyrins.

  • Transfer the final ether phase to a scintillation vial and allow the ether to evaporate.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • In a parallel set of wells, lyse the cells and determine the total protein concentration using the BCA assay.

  • Normalize the radioactive counts to the protein concentration to determine the rate of heme synthesis.

Protocol 3: Measurement of Intracellular Protoporphyrin IX Accumulation

This protocol quantifies the accumulation of PPIX in cells following treatment with a ferrochelatase inhibitor using fluorescence spectroscopy.[15][16]

Materials:

  • Cell line of interest

  • Cell culture medium

  • Test compound

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer)

  • Fluorescence microplate reader or fluorometer

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate.

  • Treat cells with the test compound for the desired time.

  • Wash the cells twice with PBS.

  • Lyse the cells in 100 µL of lysis buffer.

  • Measure the fluorescence of PPIX in the cell lysate (Excitation: ~405 nm, Emission: ~635 nm).

  • Measure the total protein concentration in each well to normalize the fluorescence readings.

  • Express the results as relative fluorescence units per microgram of protein.

Protocol 4: Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol measures the mRNA levels of key genes in the heme synthesis pathway, such as ALAS1 (the rate-limiting enzyme in non-erythroid cells) and FECH.[17][18]

Materials:

  • Treated and untreated cells

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for ALAS1, FECH, and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Extract total RNA from cell pellets using a suitable RNA extraction kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Set up qPCR reactions in triplicate for each gene of interest and the housekeeping gene.

  • Perform qPCR using a standard thermal cycling protocol.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

Protocol 5: Protein Expression Analysis by Western Blot

This protocol determines the protein levels of ferrochelatase to assess if the inhibitor affects its expression or stability.[19][20][21][22][23]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against FECH

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-FECH antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using a digital imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Quantify the band intensities and normalize the FECH signal to the loading control.

Visualizations

Heme_Synthesis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Glycine Glycine ALA_Synthase ALAS1/2 Glycine->ALA_Synthase Succinyl_CoA Succinyl_CoA Succinyl_CoA->ALA_Synthase ALA ALA ALA_Synthase->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Multiple Steps Protoporphyrinogen_IX Protoporphyrinogen_IX Protoporphyrinogen_Oxidase PPOX Protoporphyrinogen_IX->Protoporphyrinogen_Oxidase Protoporphyrin_IX Protoporphyrin IX (Accumulates) Protoporphyrinogen_Oxidase->Protoporphyrin_IX Ferrochelatase Ferrochelatase (FECH) Target of Inhibition Protoporphyrin_IX->Ferrochelatase Heme Heme Ferrochelatase->Heme Iron Fe²⁺ Iron->Ferrochelatase Uroporphyrinogen_III Uroporphyrinogen_III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Coproporphyrinogen_III->Protoporphyrinogen_IX

Caption: Heme synthesis pathway with ferrochelatase inhibition.

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_Cellular Cellular Assays cluster_Molecular Molecular Analysis Assay Ferrochelatase Activity Assay IC50 Determine IC₅₀ and Mode of Inhibition Assay->IC50 Heme_Assay Heme Synthesis Assay IC50->Heme_Assay PPIX_Assay Protoporphyrin IX Accumulation Heme_Assay->PPIX_Assay Proliferation Cell Proliferation Assay PPIX_Assay->Proliferation qPCR qPCR for Gene Expression Proliferation->qPCR Western Western Blot for Protein Levels qPCR->Western

Caption: Experimental workflow for inhibitor characterization.

Logical_Relationship Inhibitor Ferrochelatase Inhibitor FECH Ferrochelatase Activity Inhibitor->FECH Inhibits Heme Heme Synthesis FECH->Heme Decreases PPIX Protoporphyrin IX Accumulation FECH->PPIX Increases ALAS1 ALAS1 Expression Heme->ALAS1 Negative Feedback (Relieved) Cell_Function Cellular Processes (e.g., Angiogenesis) Heme->Cell_Function Impacts PPIX->Cell_Function Impacts (e.g., Phototoxicity)

Caption: Logical relationships of FECH inhibition.

References

Application Note: High-Throughput Screening and Mechanistic Analysis of Novel Compounds Affecting Bacterial Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bacterial fermentation is a cornerstone of biotechnology, food production, and gut health. Identifying and characterizing novel compounds that modulate bacterial fermentation is crucial for the development of new antimicrobials, probiotics, and industrial fermentation enhancers. This application note provides a comprehensive framework for assessing the effect of a novel compound, designated here as Compound X (in lieu of the uncharacterized VU0420373), on bacterial fermentation. The protocols outlined below enable researchers to progress from initial screening for antimicrobial activity to a detailed analysis of the compound's impact on bacterial growth, metabolism, and specific enzymatic pathways.

1. Preliminary Assessment: Antimicrobial Activity of Compound X

A primary investigation into the effect of a novel compound on bacteria is to determine its general antimicrobial properties. The disk diffusion assay is a well-established method for this purpose.

Protocol 1: Disk Diffusion Assay for Antimicrobial Susceptibility Testing

Objective: To qualitatively assess the antimicrobial activity of Compound X against one or more bacterial strains.

Materials:

  • Bacterial culture (e.g., Escherichia coli, Lactobacillus fermentum)

  • Nutrient agar plates

  • Sterile swabs

  • Sterile paper disks (6 mm diameter)

  • Compound X stock solution of known concentration

  • Positive control (e.g., a known antibiotic like penicillin)

  • Negative control (solvent used to dissolve Compound X)

  • Incubator

Procedure:

  • Prepare a bacterial lawn by evenly streaking a sterile swab dipped in a liquid culture of the test organism onto the surface of a nutrient agar plate.

  • Aseptically place sterile paper disks onto the inoculated agar surface.

  • Pipette a specific volume (e.g., 10 µL) of the Compound X solution onto a disk.

  • Apply the positive and negative controls to separate disks on the same plate.

  • Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for E. coli) for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Data Presentation:

Table 1: Zone of Inhibition Diameters for Compound X and Controls

TreatmentConcentrationZone of Inhibition (mm)
Compound X[Specify][Record measurement]
Positive Control[Specify][Record measurement]
Negative ControlN/A[Record measurement]

2. Quantitative Analysis of Fermentation Parameters

Following the initial screening, a more detailed investigation is required to quantify the effect of Compound X on bacterial fermentation. This involves monitoring bacterial growth, substrate utilization, and the production of key metabolites over time.

Protocol 2: Bacterial Growth Curve Analysis in the Presence of Compound X

Objective: To determine the effect of different concentrations of Compound X on bacterial growth kinetics.

Materials:

  • Bacterial culture

  • Appropriate fermentation broth (e.g., Phenol Red Broth with a specific carbohydrate)[1][2]

  • Compound X stock solution

  • 96-well microplate

  • Microplate reader capable of measuring optical density (OD) at 600 nm

  • Incubator with shaking capabilities

Procedure:

  • In a 96-well microplate, prepare serial dilutions of Compound X in the fermentation broth. Include wells with no Compound X as a control.

  • Inoculate each well with a standardized bacterial suspension to a starting OD600 of ~0.05.

  • Incubate the microplate at the appropriate temperature with shaking.

  • Measure the OD600 of each well at regular intervals (e.g., every hour) for 24-48 hours.

  • Plot the OD600 values against time to generate growth curves.

Data Presentation:

Table 2: Key Growth Parameters in the Presence of Varying Concentrations of Compound X

[Compound X] (µM)Lag Phase (h)Maximum Growth Rate (OD/h)Final OD600
0 (Control)[Record data][Record data][Record data]
[Concentration 1][Record data][Record data][Record data]
[Concentration 2][Record data][Record data][Record data]
[Concentration 3][Record data][Record data][Record data]

Protocol 3: Analysis of Substrate Consumption and Metabolite Production

Objective: To quantify the consumption of the primary carbohydrate source and the production of key fermentation end-products (e.g., organic acids, alcohols, gases).

Materials:

  • Supernatants from the bacterial cultures grown in Protocol 2

  • High-Performance Liquid Chromatography (HPLC) system for organic acid and alcohol analysis

  • Gas Chromatography (GC) for gas analysis (e.g., CO2, H2)

  • Carbohydrate fermentation test broth with a pH indicator (e.g., phenol red) and a Durham tube for gas collection.[1][2][3]

Procedure:

  • At various time points during the growth experiment (Protocol 2), collect aliquots of the culture.

  • Centrifuge the aliquots to pellet the bacterial cells and collect the supernatant.

  • Analyze the supernatant for the concentration of the initial carbohydrate substrate and key metabolites using HPLC or other appropriate analytical techniques.

  • For a qualitative assessment of acid and gas production, observe the color change of the pH indicator and the presence of a gas bubble in the Durham tube in parallel cultures.[1][2][3][4]

Data Presentation:

Table 3: Substrate Consumption and Metabolite Production After 24h Incubation

[Compound X] (µM)Carbohydrate Consumed (%)[Lactic Acid] (mM)[Acetic Acid] (mM)Gas Production (Yes/No)
0 (Control)[Record data][Record data][Record data][Record data]
[Concentration 1][Record data][Record data][Record data][Record data]
[Concentration 2][Record data][Record data][Record data][Record data]
[Concentration 3][Record data][Record data][Record data][Record data]

3. Investigating the Mechanism of Action

If Compound X is found to significantly alter bacterial fermentation, the next step is to investigate its potential mechanism of action. This could involve assessing its effect on key metabolic enzymes.

Protocol 4: In Vitro Enzyme Activity Assay

Objective: To determine if Compound X directly inhibits the activity of a key fermentation enzyme (e.g., lactate dehydrogenase).

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (e.g., pyruvate for lactate dehydrogenase)

  • Cofactor (e.g., NADH for lactate dehydrogenase)

  • Assay buffer

  • Compound X

  • Spectrophotometer

Procedure:

  • In a cuvette or microplate well, combine the assay buffer, substrate, and cofactor.

  • Add varying concentrations of Compound X. Include a control with no Compound X.

  • Initiate the reaction by adding the purified enzyme.

  • Monitor the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADH consumption) over time.

  • Calculate the initial reaction velocity for each concentration of Compound X.

  • Determine the IC50 (the concentration of Compound X that causes 50% inhibition of enzyme activity).

Data Presentation:

Table 4: Inhibition of Lactate Dehydrogenase Activity by Compound X

[Compound X] (µM)Enzyme Activity (% of Control)
0 (Control)100
[Concentration 1][Record data]
[Concentration 2][Record data]
[Concentration 3][Record data]
IC50 (µM) [Calculate value]

Visualizations

Experimental_Workflow cluster_screening Preliminary Screening cluster_quantitative Quantitative Analysis cluster_mechanistic Mechanistic Studies A Disk Diffusion Assay B Assess Antimicrobial Activity A->B C Bacterial Growth Curves A->C If active D Metabolite Profiling (HPLC/GC) C->D E Substrate Consumption C->E F Enzyme Activity Assays C->F If fermentation is altered G Identify Molecular Target F->G

Caption: Experimental workflow for assessing the impact of a novel compound on bacterial fermentation.

Signaling_Pathway_Hypothesis cluster_pathway Hypothetical Glycolytic Pathway Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH Lactate Lactate Glycolysis->Pyruvate LDH->Lactate CompoundX Compound X CompoundX->LDH Inhibition

References

Troubleshooting & Optimization

troubleshooting VU0420373 solubility issues in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0420373. The information is designed to address common challenges, particularly those related to solubility in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent activator of the heme sensor system (HssRS) with a reported EC50 of 10.7 μM.[1] It is a small molecule with the following chemical properties:

  • CAS Number: 38376-29-3

  • Molecular Formula: C₁₅H₁₁FN₂O

  • Molecular Weight: 254.26 g/mol

Q2: What is the recommended solvent for making a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is highly soluble in DMSO, reaching concentrations of up to 50 mg/mL (196.65 mM).[1] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle to ensure maximal solubility.[1]

Q3: How should I store my this compound stock solution?

Proper storage of your stock solution is critical to maintain the compound's stability. For long-term storage, it is recommended to keep the DMSO stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to one month is acceptable.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: I've diluted my DMSO stock of this compound into my cell culture media and it precipitated. What should I do?

Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds. Please refer to the detailed troubleshooting guide and workflow diagrams below to address this issue. Key strategies include optimizing the final DMSO concentration, warming the media, and performing serial dilutions.

Q5: What is the solubility of this compound in aqueous solutions or cell culture media?

Currently, there is no publicly available data on the specific solubility of this compound in common cell culture media such as DMEM or RPMI-1640. The solubility in aqueous buffers is also not well-documented. Researchers will need to determine the kinetic solubility in their specific experimental media. A general protocol for this is provided in the "Experimental Protocols" section.

Quantitative Data Summary

The following table summarizes the known solubility data for this compound.

Solvent/VehicleSolubilityConcentration (Molar)Notes
Dimethyl Sulfoxide (DMSO)50 mg/mL196.65 mMMay require ultrasonication. Use of newly opened, anhydrous DMSO is recommended.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1 mg/mL≥ 3.93 mMA common formulation for in vivo studies, resulting in a clear solution.[1]
10% DMSO, 90% Corn Oil≥ 1 mg/mL≥ 3.93 mMAn alternative formulation for in vivo administration.[1]
Cell Culture Media (e.g., DMEM, RPMI-1640)To be determined by the end-user-Solubility is expected to be significantly lower than in DMSO and may be influenced by serum content.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in cell culture media.

Possible Causes:

  • Low Aqueous Solubility: this compound is likely hydrophobic, leading to poor solubility in aqueous-based cell culture media.

  • High Final Concentration: The target concentration of this compound in the media may exceed its solubility limit.

  • Rapid Dilution: Adding a concentrated DMSO stock directly to the full volume of media can cause the compound to "crash out" of solution.

  • Low Temperature: Media taken directly from refrigeration may be too cold to facilitate dissolution.

Solutions:

  • Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines. A higher DMSO concentration in the final culture medium can help maintain the solubility of this compound. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Warm the Media: Pre-warm your cell culture media to 37°C before adding the this compound stock solution. This can aid in the dissolution process.

  • Serial Dilution: Instead of adding the highly concentrated stock directly to your final volume, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the rest of your media.

  • Sonication: If precipitation persists, brief sonication of the diluted solution in a water bath sonicator can help to redissolve the compound. However, be mindful of potential degradation with excessive sonication.

  • Determine the Kinetic Solubility: If the issue persists, it is crucial to experimentally determine the kinetic solubility of this compound in your specific cell culture medium (with and without serum). A protocol for this is provided below.

Issue 2: Inconsistent experimental results with this compound.

Possible Causes:

  • Incomplete Dissolution: Even if not visibly precipitated, the compound may not be fully dissolved, leading to a lower effective concentration.

  • Compound Degradation: Instability in the stock solution or in the final media can lead to a loss of activity.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the concentration in solution.

Solutions:

  • Ensure Complete Dissolution: Before each experiment, visually inspect your stock solution and final working solution for any signs of precipitation. If in doubt, briefly vortex or sonicate.

  • Fresh Working Solutions: Always prepare fresh working solutions of this compound in your cell culture media for each experiment. Do not store the compound diluted in aqueous media for extended periods.

  • Use Low-Binding Plastics: When possible, use low-protein-binding microplates and tubes to minimize the loss of the compound due to adsorption.

  • Include Positive and Negative Controls: Consistently use appropriate positive and negative controls in your assays to monitor for variability in experimental conditions.

Experimental Protocols

Protocol for Determining the Kinetic Solubility of this compound in Cell Culture Media

This protocol provides a general method to estimate the kinetic solubility of this compound in your specific cell culture medium.

Materials:

  • This compound solid or concentrated DMSO stock solution (e.g., 10 mM)

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640), with and without serum

  • 96-well microplate (preferably clear bottom for visual inspection)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or a nephelometer

Methodology:

  • Prepare a serial dilution of this compound in DMSO: In a 96-well plate, prepare a 2-fold serial dilution of your this compound DMSO stock solution. Start with a high concentration (e.g., 10 mM) and dilute down.

  • Transfer to media: Transfer a small, equal volume (e.g., 2 µL) of each DMSO concentration into wells containing a larger volume (e.g., 198 µL) of your pre-warmed cell culture medium. This will create a range of final this compound concentrations with a constant final DMSO concentration.

  • Incubate: Incubate the plate at 37°C for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Visual Inspection: Carefully inspect each well for any signs of precipitation. Note the highest concentration at which no precipitate is visible.

  • Instrumental Analysis (Optional but Recommended):

    • Nephelometry: Measure the turbidity of each well using a nephelometer. A sharp increase in turbidity indicates precipitation.

    • Absorbance: Measure the absorbance of the plate at a wavelength where the compound absorbs. A deviation from linearity in the absorbance versus concentration plot can indicate precipitation.

  • Determine Kinetic Solubility: The kinetic solubility is the highest concentration of this compound that remains in solution under these conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation in Media cluster_start Start cluster_steps Troubleshooting Steps cluster_solutions Solutions start Precipitation observed after diluting This compound DMSO stock into media step1 Is the final DMSO concentration <0.1%? start->step1 step2 Was the media pre-warmed to 37°C? step1->step2 Yes sol1 Increase final DMSO to 0.5% (include vehicle control) step1->sol1 No step3 Was a serial dilution performed? step2->step3 Yes sol2 Pre-warm media to 37°C before adding compound step2->sol2 No step4 Has sonication been attempted? step3->step4 Yes sol3 Perform serial dilution (e.g., 1:10 in media, then to final volume) step3->sol3 No step5 Determine kinetic solubility in your specific media step4->step5 Yes sol4 Briefly sonicate the final solution step4->sol4 No sol5 Adjust final concentration to be below the determined solubility limit step5->sol5 sol1->step2 sol2->step3 sol3->step4 sol4->step5

Caption: A flowchart for troubleshooting this compound precipitation in media.

Stock_Preparation_Workflow Recommended Workflow for Preparing this compound Working Solution cluster_preparation Preparation cluster_dilution Dilution for Cell-Based Assays prep1 Prepare a concentrated stock of this compound in anhydrous DMSO (e.g., 10-50 mM) prep2 Aliquot stock solution into single-use volumes and store at -80°C prep1->prep2 dil1 Pre-warm cell culture media (with or without serum) to 37°C prep2->dil1 dil2 Perform a serial dilution of the DMSO stock into the pre-warmed media dil1->dil2 dil3 Gently vortex or mix the intermediate and final dilutions dil2->dil3 dil4 Visually inspect for precipitation dil3->dil4 dil5 Use the fresh working solution immediately in your experiment dil4->dil5 No precipitation Troubleshooting_Workflow Troubleshooting_Workflow dil4->Troubleshooting_Workflow Precipitation observed

Caption: A recommended workflow for preparing this compound working solutions.

References

identifying and mitigating off-target effects of VU0420373

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

VU0420373 is a potent activator of the heme sensor system (HssRS) in Staphylococcus aureus, inducing heme biosynthesis and exhibiting toxicity towards fermenting S. aureus. As a novel chemical probe, its selectivity profile is not yet fully characterized. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to proactively identify and mitigate potential off-target effects of this compound, ensuring the robustness and accuracy of experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its known on-target activity?

A1: this compound is a small molecule activator of the Staphylococcus aureus heme sensor system (HssRS) with a reported EC50 of 10.7 μM. Its on-target effect is the induction of the heme biosynthesis pathway, which is toxic to fermenting S. aureus.[1][2]

Q2: What are off-target effects and why are they a concern for a chemical probe like this compound?

A2: Off-target effects occur when a small molecule interacts with proteins other than its intended biological target. These unintended interactions can lead to misinterpretation of experimental results, confounding the link between the observed phenotype and the modulation of the intended target.[3][4] For a chemical probe, high specificity is crucial to ensure that the observed biological effects are indeed due to the modulation of the target of interest.

Q3: Are there any known off-target effects of this compound?

A3: Currently, there is no publicly available information on the known off-target effects of this compound. As with any novel small molecule, a thorough off-target assessment is recommended to ensure data integrity.

Q4: How can I computationally predict potential off-target effects for this compound?

A4: Several computational, or in silico, methods can be used to predict potential off-target interactions. These approaches often use the chemical structure of this compound to search for similarities to other compounds with known protein interactions or to model its binding to various protein structures.[1][2][5] These predictions can provide a list of potential off-targets that can then be experimentally validated.

Q5: What experimental approaches can be used to identify off-target effects of this compound?

A5: A multi-faceted experimental approach is recommended for identifying off-target effects. This can include:

  • In vitro biochemical assays: Screening this compound against panels of purified proteins, such as kinases or safety panels that include GPCRs, ion channels, and transporters.[6][7][8][9]

  • Cell-based assays: Employing techniques like cell microarray screening or thermal shift assays in relevant cell lines to identify direct binding partners.[10][11]

  • Proteomics approaches: Using methods like affinity-based pull-downs coupled with mass spectrometry to identify interacting proteins in a cellular context.[12]

Q6: How can I mitigate potential off-target effects of this compound in my experiments?

A6: Mitigating off-target effects involves several strategies:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize engagement of lower-affinity off-targets.

  • Employ orthogonal probes: If available, use other structurally distinct activators of HssRS to confirm that the observed phenotype is consistent.

  • Genetic validation: Use genetic approaches, such as creating resistant or sensitized mutants of the target protein, to confirm that the effect of this compound is dependent on its intended target.[13]

  • Use a negative control: A structurally similar but inactive analog of this compound, if available, can help to distinguish on-target from off-target effects. However, it is important to characterize the negative control to ensure it does not have its own off-target activities.[4][14][15]

Q7: What constitutes a good negative control for experiments with this compound?

A7: An ideal negative control would be a molecule that is structurally very similar to this compound but does not activate HssRS. This control should be profiled in the same off-target screening assays as this compound to ensure it does not introduce its own confounding effects.[4][14] If a validated negative control is not available, using vehicle-only (e.g., DMSO) controls is essential, though this will not account for off-target effects of the compound scaffold itself.

Troubleshooting Guides

Problem: Unexpected or inconsistent phenotypic observations in S. aureus cultures treated with this compound.

Possible Cause Troubleshooting Steps
Off-target effects 1. Verify On-Target Engagement: Confirm that this compound is activating the HssRS pathway at the concentration used. This could be done by measuring the expression of downstream genes like hrtAB.[16][17] 2. Concentration-Response Curve: Perform a detailed concentration-response curve to determine if the unexpected phenotype occurs at concentrations higher than required for HssRS activation. 3. Orthogonal Approach: If possible, use a different known HssRS activator to see if the same phenotype is observed. 4. Genetic Knockout/Knockdown: Test this compound in an S. aureus strain where hssR or hssS has been knocked out. The on-target effect should be abolished, while off-target effects may persist.
Experimental Variability 1. Standardize Culture Conditions: Ensure consistent media composition, temperature, aeration, and growth phase of S. aureus. 2. Compound Stability: Verify the stability and solubility of this compound in your experimental media.

Problem: Observing effects of this compound in eukaryotic cell lines or in vivo models.

Possible Cause Troubleshooting Steps
Off-target effects on host proteins 1. Computational Prediction: Use in silico tools to predict potential human or other eukaryotic protein targets of this compound.[1] 2. In Vitro Screening: Screen this compound against a broad panel of human proteins (e.g., a safety panel) to identify potential off-targets.[6][8] 3. Cellular Thermal Shift Assay (CETSA): Perform CETSA in the relevant eukaryotic cell line to identify direct binding partners of this compound. 4. Phenotypic Profiling: Compare the observed phenotype to known effects of compounds targeting pathways identified in the screening steps.
Indirect Effects 1. Metabolism: Investigate whether this compound is being metabolized into an active compound in the eukaryotic system. 2. Microbiome Modulation: In in vivo models, consider if the effects are due to modulation of the host microbiome rather than direct effects on host cells.

Data Presentation

Table 1: Computational Approaches for Off-Target Prediction

Method Principle Advantages Limitations
Chemical Similarity (2D) Compares the 2D structure of this compound to databases of compounds with known biological activities.[2]Fast and computationally inexpensive.May not identify novel scaffolds binding to a target; dependent on the quality of the database.
Pharmacophore Modeling (3D) Creates a 3D model of the essential features for binding to a target and uses it to screen for potential off-targets.Can identify structurally diverse molecules that bind to the same target.Requires knowledge of the target's binding site.
Molecular Docking (3D) Simulates the binding of this compound to the 3D structures of a large number of proteins.Provides a structural basis for potential interactions and can estimate binding affinity.Computationally intensive; scoring functions may not always accurately predict binding.
Machine Learning Models Uses algorithms trained on large datasets of compound-protein interactions to predict new interactions.[2]Can identify complex relationships not apparent from simple similarity searches.Performance is highly dependent on the quality and size of the training data.

Table 2: In Vitro Experimental Approaches for Off-Target Identification

Assay Type Description Typical Throughput Information Gained
Broad Target Panels (e.g., SafetyScreen) Binding or functional assays against a curated panel of targets known to be associated with adverse drug reactions.[7][9]HighIdentification of interactions with clinically relevant off-targets.
Kinase Panel Screening Measures the inhibitory activity of this compound against a large number of purified protein kinases.[18]HighKinase selectivity profile.
Cell Microarray Screening Screens for binding to a large library of human membrane and secreted proteins expressed on the surface of human cells.[10][11]HighIdentification of biologically relevant cell surface off-targets.
Affinity Chromatography - Mass Spectrometry This compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[12]Low to MediumUnbiased identification of binding partners.

Table 3: Cell-Based Experimental Approaches for Off-Target Identification

Assay Type Description Advantages Considerations
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins upon ligand binding in intact cells or cell lysates.Confirms direct target engagement in a cellular context; can be adapted for high-throughput screening.Requires specific antibodies for each target or can be performed globally with mass spectrometry.
Phenotypic Screening Assesses the effects of this compound across a wide range of cell-based assays measuring different cellular phenotypes.Provides a broad overview of the biological effects of the compound.Does not directly identify the off-target protein; requires follow-up studies.
Reporter Gene Assays Uses cell lines with reporter genes (e.g., luciferase, GFP) under the control of specific signaling pathways to detect pathway modulation.Can identify effects on specific signaling pathways.Limited to the pathways represented by the available reporter cell lines.

Experimental Protocols

Protocol 1: Computational Off-Target Prediction

  • Obtain the SMILES string for this compound: This can be found in chemical databases.

  • Select appropriate online tools: Utilize public databases and prediction servers such as ChEMBL, PubChem, and others that allow for similarity searching or target prediction based on chemical structure.

  • Perform similarity searches: Use the SMILES string to search for compounds with similar structures. Analyze the known targets of the most similar compounds.

  • Utilize target prediction servers: Submit the structure of this compound to servers that use machine learning or docking algorithms to predict potential protein targets.[2]

  • Analyze and prioritize results: Compile a list of predicted off-targets. Prioritize targets for experimental validation based on the prediction scores, biological plausibility, and availability of assays.

Protocol 2: Kinase Panel Screening (Example of an in vitro assay)

  • Select a kinase panel: Choose a panel that provides broad coverage of the human kinome. Several commercial vendors offer these services.

  • Determine the screening concentration: A common starting concentration is 10 µM.

  • Submit this compound for screening: The compound is typically screened in duplicate against the kinase panel.

  • Data analysis: The results are usually provided as percent inhibition for each kinase at the tested concentration.

  • Follow-up studies: For any significant "hits" (e.g., >50% inhibition), perform dose-response experiments to determine the IC50 value. This will quantify the potency of this compound against the off-target kinase.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the cells of interest (e.g., a human cell line) and treat with this compound or vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and analyze by Western blot for a specific protein of interest or by mass spectrometry for a global analysis.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to the protein.

Mandatory Visualizations

On_Target_Pathway On-Target Signaling Pathway of this compound in S. aureus This compound This compound HssS HssS (Sensor Kinase) This compound->HssS activates HssR HssR (Response Regulator) HssS->HssR phosphorylates HssR_P Phosphorylated HssR HssR->HssR_P hrtAB_promoter hrtAB Promoter HssR_P->hrtAB_promoter binds to HrtAB HrtAB (Heme Efflux Pump) hrtAB_promoter->HrtAB induces expression Heme_Toxicity Heme Toxicity Alleviation HrtAB->Heme_Toxicity

Caption: On-target signaling pathway of this compound in S. aureus.

Off_Target_Workflow Experimental Workflow for Off-Target Identification cluster_0 Hypothesis Generation cluster_1 In Vitro Screening cluster_2 Cellular Validation cluster_3 Confirmation Computational Computational Prediction (Similarity, Docking, ML) Biochemical Biochemical Assays (Kinase Panels, Safety Panels) Computational->Biochemical Prioritize Targets CellBased Cell-Based Assays (CETSA, Phenotypic Screening) Biochemical->CellBased Validate Hits Confirmation Target Confirmation (Genetic Validation, Orthogonal Probes) CellBased->Confirmation Confirm On-Target vs Off-Target

Caption: General workflow for identifying off-target effects.

Troubleshooting_Logic Troubleshooting Unexpected Experimental Results Start Unexpected Phenotype Observed Check_OnTarget Is On-Target Pathway Modulated? Start->Check_OnTarget Concentration Does Phenotype Persist at Lowest Effective Concentration? Check_OnTarget->Concentration Yes Investigate_Further Investigate Experimental Variables Check_OnTarget->Investigate_Further No Genetic_Validation Is Phenotype Abolished by Target Knockout? Concentration->Genetic_Validation No OffTarget High Likelihood of Off-Target Effect Concentration->OffTarget Yes Genetic_Validation->OffTarget No OnTarget Phenotype Likely On-Target Genetic_Validation->OnTarget Yes

Caption: Logical flow for troubleshooting unexpected results.

References

overcoming instability of VU0420373 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0420373. The information is designed to address common challenges related to the compound's stability in solution and to offer guidance on experimental design and execution.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the handling and use of this compound in experimental settings.

Problem 1: Precipitation of this compound in Aqueous Buffer

  • Question: My this compound, initially dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. How can I prevent this?

  • Answer: Precipitation is a common issue due to the limited aqueous solubility of many small molecules. Here are several strategies to mitigate this:

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay buffer is as low as possible while maintaining the solubility of this compound. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.

    • Use a Surfactant: Consider the inclusion of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in your final assay medium. A low concentration (e.g., 0.01% to 0.1%) can help to maintain the solubility of hydrophobic compounds.

    • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in your assay buffer immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.

    • Gentle Warming and Sonication: If precipitation occurs during the preparation of working solutions, gentle warming (to no more than 37°C) and brief sonication can aid in redissolving the compound.[1] However, be cautious as excessive heat can accelerate degradation.

Problem 2: Inconsistent or Lower-than-Expected Activity in Cell-Based Assays

  • Question: I am observing variable or weak responses to this compound in my cell-based assays. Could this be related to its stability?

  • Answer: Yes, inconsistent results can be a sign of compound degradation. This compound, being a benzamide derivative, may be susceptible to hydrolysis, particularly at non-neutral pH.

    • Control for pH: Ensure that the pH of your stock solutions and final assay buffer is maintained within a stable and appropriate range for your experiment (typically pH 7.2-7.4 for cell-based assays). Avoid highly acidic or basic conditions.

    • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and accelerate degradation. Aliquot your stock solution into single-use volumes to minimize this.

    • Freshly Prepared Solutions: As a best practice, always prepare working dilutions of this compound from a fresh aliquot of your DMSO stock on the day of the experiment.[1]

    • Include Control Compounds: Use a well-characterized, stable agonist or positive allosteric modulator for the same target as a positive control in your experiments. This will help you to differentiate between issues with your experimental setup and problems with this compound stability.

Frequently Asked Questions (FAQs)

Solution Preparation and Storage

  • Q1: What is the recommended solvent for preparing stock solutions of this compound?

    • A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is advisable to use anhydrous, high-purity DMSO to minimize the introduction of water, which could contribute to hydrolysis.

  • Q2: What are the recommended storage conditions for this compound stock solutions?

    • A2: For long-term storage, it is recommended to store DMSO stock solutions of this compound at -80°C. For short-term storage, -20°C is acceptable. To avoid degradation, it is crucial to aliquot the stock solution into smaller, single-use volumes to prevent multiple freeze-thaw cycles.

  • Q3: How long can I store this compound stock solutions?

    • A3: When stored properly at -80°C in single-use aliquots, DMSO stock solutions of this compound can be stable for up to 6 months. At -20°C, the stability is generally reliable for up to 1 month.[1]

Experimental Best Practices

  • Q4: What are the potential degradation pathways for this compound in solution?

  • Q5: How can I assess the stability of this compound in my specific experimental conditions?

    • A5: You can perform a simple stability study by incubating this compound in your assay buffer at the experimental temperature for various durations (e.g., 0, 2, 4, 8, and 24 hours). At each time point, you can measure the remaining concentration of the parent compound using an analytical technique like High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid Powder-20°CSee Certificate of Analysis
Stock Solution (in DMSO)-80°CUp to 6 months[1]
Stock Solution (in DMSO)-20°CUp to 1 month[1]

Table 2: Solubility of this compound

SolventSolubilityNotes
DMSO≥ 50 mg/mLMay require sonication to fully dissolve.[1]
Aqueous BuffersPoorProne to precipitation. Use of co-solvents or surfactants is recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound solid powder

    • Anhydrous, high-purity DMSO

    • Sterile, amber glass vial or a vial protected from light

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the vial of this compound solid powder to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder using an analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Method for Assessing the In Vitro Stability of this compound

  • Materials:

    • This compound DMSO stock solution

    • Experimental aqueous buffer (e.g., cell culture medium, assay buffer)

    • Incubator set to the experimental temperature (e.g., 37°C)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

    • Quenching solution (e.g., acetonitrile)

  • Procedure:

    • Prepare a working solution of this compound in the experimental aqueous buffer at the final desired concentration.

    • Immediately take a "time 0" sample by transferring an aliquot of the working solution to a tube containing an equal volume of quenching solution. This will stop any further degradation.

    • Incubate the remaining working solution at the desired experimental temperature.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and quench them as described in step 2.

    • Analyze all the quenched samples by HPLC to determine the concentration of the parent this compound peak.

    • Plot the concentration of this compound as a function of time to determine its stability profile under your experimental conditions.

Visualizations

HssRS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Heme_ext Heme HssS HssS (Histidine Kinase) Heme_ext->HssS 1. Heme binding HssR HssR (Response Regulator) HssS->HssR 2. Autophosphorylation & Phosphotransfer HssR_P HssR-P HssR->HssR_P P hrtAB_promoter hrtAB promoter HssR_P->hrtAB_promoter 3. Binds to promoter HrtAB_transporter HrtAB (Heme Transporter) hrtAB_promoter->HrtAB_transporter 4. Transcription & Translation Heme_efflux Heme Efflux HrtAB_transporter->Heme_efflux 5. Heme efflux

Caption: HssRS signaling pathway in Staphylococcus aureus.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 1. Binds This compound This compound (PAM) This compound->mGluR5 2. Potentiates Gq Gαq mGluR5->Gq 3. Activates PLC PLC Gq->PLC 4. Activates PIP2 PIP2 PLC->PIP2 5. Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER 6. Binds to receptor PKC PKC DAG->PKC 7. Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC 7. Activates Downstream Downstream Signaling PKC->Downstream

Caption: mGluR5 signaling pathway activation.

References

Technical Support Center: Refining VU0420373 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vivo dosage of VU0420373.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

Q2: What are the common challenges when working with mGluR4 PAMs like this compound in vivo?

Based on experience with similar mGluR4 PAMs, researchers may encounter the following challenges:

  • Poor Solubility: Many mGluR4 PAMs exhibit low aqueous solubility, making formulation for in vivo administration difficult.[3]

  • Limited CNS Penetration: Achieving sufficient brain exposure is often a hurdle for this class of compounds.[4]

  • Off-Target Effects: Lack of selectivity can lead to confounding results.

  • Variable Efficacy: The in vivo efficacy can be influenced by the animal model, route of administration, and formulation.

Q3: Are there any starting recommendations for formulating this compound for in vivo studies?

Yes, two formulation protocols have been reported to achieve a solubility of at least 1 mg/mL for this compound:

Table 1: this compound Formulation Protocols

ProtocolComponentsAchieved SolubilityAppearance
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1 mg/mL (3.93 mM)Clear solution
210% DMSO, 90% Corn Oil≥ 1 mg/mL (3.93 mM)Clear solution

Source:[1]

It is recommended to prepare these formulations fresh for each experiment. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guides

Issue 1: Difficulty in achieving the desired dose concentration due to poor solubility.

  • Troubleshooting Steps:

    • Optimize Vehicle Composition: Experiment with different ratios of the components in the recommended formulations (Table 1). The percentage of DMSO can be cautiously increased, but be mindful of its potential toxicity at higher concentrations.

    • Utilize Sonication: Use a bath sonicator to aid in the dissolution of the compound in the vehicle.

    • Gentle Warming: Warm the vehicle to 37°C before and during the addition of this compound. Ensure the compound is stable at this temperature.

    • pH Adjustment: For aqueous-based formulations, adjusting the pH might improve solubility, depending on the pKa of this compound.

Issue 2: Inconsistent or lack of efficacy in in vivo experiments.

  • Troubleshooting Steps:

    • Verify Formulation Integrity: Always ensure the compound is fully dissolved and the formulation is homogeneous before administration. Visually inspect for any precipitation.

    • Assess CNS Penetration: If the target is within the central nervous system, it is crucial to determine the brain-to-plasma ratio of this compound. This may require a separate pharmacokinetic study with brain tissue collection. Poor CNS penetration is a known challenge for some mGluR4 PAMs.[4]

    • Dose-Response Study: A comprehensive dose-response study is essential to determine the optimal therapeutic window. It is possible that the initial doses selected are either too low (sub-therapeutic) or too high (causing off-target effects or toxicity).

    • Route of Administration: The route of administration (e.g., intraperitoneal, oral) can significantly impact the bioavailability and efficacy. Consider the pharmacokinetic properties of the compound when selecting the route.

Experimental Protocols

Protocol 1: In Vivo Dose-Finding Study in a Rodent Model (e.g., Mouse)

This protocol outlines a general procedure for determining a starting dose range for this compound in a mouse model.

1. Materials:

  • This compound
  • Vehicle components (e.g., DMSO, PEG300, Tween-80, Saline as per Protocol 1 in Table 1)
  • Sterile microcentrifuge tubes
  • Vortex mixer
  • Sonicator
  • Animal balance
  • Appropriate size syringes and needles for the chosen route of administration (e.g., 27G for intraperitoneal injection)
  • Experimental animals (e.g., C57BL/6 mice)

2. Formulation Preparation (Example for a 1 mg/mL solution):

  • In a sterile microcentrifuge tube, add the vehicle components in the following order: 40 µL PEG300, 5 µL Tween-80.
  • Vortex to mix.
  • Add 1 mg of this compound.
  • Add 10 µL of DMSO and vortex until the compound is dissolved. Use sonication if necessary.
  • Add 45 µL of saline and vortex thoroughly.
  • Visually inspect the solution to ensure it is clear and free of precipitates.

3. Dosing Procedure:

  • Acclimatize animals to the experimental conditions.
  • Weigh each animal to accurately calculate the injection volume.
  • Prepare a dose escalation plan. A suggested starting range could be 1, 3, 10, and 30 mg/kg.
  • Administer the formulation via the chosen route (e.g., intraperitoneal injection). Administer an equivalent volume of the vehicle to a control group.
  • Monitor the animals closely for any adverse effects at regular intervals post-dosing.
  • Assess the desired pharmacological effect at a predetermined time point based on the expected mechanism of action and potential pharmacokinetics of the compound.

Table 2: Quantitative Data for this compound

ParameterValueReference
In Vitro Potency
EC50 (HssRS activation)10.7 μM[1]
Solubility
In 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1 mg/mL[1]
In 10% DMSO, 90% Corn Oil≥ 1 mg/mL[1]

Visualizations

G cluster_pathway mGluR4 Signaling Pathway Glutamate Glutamate mGluR4 mGluR4 Receptor Glutamate->mGluR4 Binds to orthosteric site This compound This compound (PAM) This compound->mGluR4 Binds to allosteric site G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Signaling pathway of mGluR4 activation enhanced by a Positive Allosteric Modulator (PAM) like this compound.

G cluster_workflow In Vivo Dose Determination Workflow start Start: Define Study Objectives formulation Formulation Development (e.g., using recommended vehicles) start->formulation dose_range Select Initial Dose Range (e.g., 1, 3, 10, 30 mg/kg) formulation->dose_range administration Administer to Animals (e.g., IP, PO) dose_range->administration monitoring Monitor for Tolerability and Adverse Effects administration->monitoring efficacy Assess Pharmacological Efficacy administration->efficacy analysis Data Analysis (Dose-Response Curve) monitoring->analysis pk_study Optional: Conduct Pharmacokinetic Study (Plasma & Brain Levels) efficacy->pk_study Inform efficacy->analysis pk_study->analysis Inform end End: Determine Optimal Dose for Further Studies analysis->end

Caption: Experimental workflow for determining the in vivo dosage of this compound.

References

Validation & Comparative

Unveiling the Activators: A Comparative Guide to VU0420373 and Other HssRS Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the HssRS activator VU0420373 with other known activators. We delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to offer a clear perspective on their performance and mechanisms of action.

The Heme sensor system (HssRS) in Staphylococcus aureus is a critical two-component regulatory system responsible for sensing and responding to heme toxicity. Activation of HssRS triggers the expression of the heme-regulated transporter (HrtAB), an efflux pump that mitigates the toxic effects of excess heme. Small molecule activators of this pathway, such as this compound, present a promising avenue for novel antimicrobial strategies. This guide offers a detailed comparison of this compound and its analogs, providing valuable insights for researchers in the field.

Performance Comparison of HssRS Activators

A high-throughput screen identified the initial hit compound, VU0038882, as a potent activator of the HssRS system. Subsequent optimization led to the development of this compound and a library of other analogs. The following table summarizes the quantitative data for a selection of these compounds, focusing on their potency in activating HssRS, often measured by a reporter assay (e.g., XylE).

Compound IDStructureHssRS Activation (EC50, µM)Notes
VU0038882 Potent ActivatorInitial hit compound. Also referred to as compound '1' in some studies.
This compound ActivatorAn analog of VU0038882.
Analog 2d Most potent activatorShowed the highest activation in a XylE reporter assay.
Analog 2e Activator
Analog 2f Activator
Analog 3a Inactive
Analog 3b Inactive

Note: The specific EC50 values for all compounds are not consistently reported across publications. The table reflects the relative potencies as described in the primary literature.

HssRS Signaling Pathway

The HssRS two-component system operates through a canonical signaling cascade. The membrane-bound sensor histidine kinase, HssS, detects heme. Upon heme binding, HssS autophosphorylates and subsequently transfers the phosphoryl group to the cytoplasmic response regulator, HssR. Phosphorylated HssR then binds to the promoter region of the hrtAB operon, activating its transcription and leading to the production of the HrtAB efflux pump. This process effectively reduces the intracellular concentration of toxic heme.

HssRS_Signaling_Pathway heme Heme HssS HssS (Sensor Kinase) heme->HssS 1. Sensed by HssS->HssS HssR HssR (Response Regulator) HssS->HssR 3. Phosphotransfer HssR_P HssR-P P P hrtAB_promoter hrtAB Promoter HssR_P->hrtAB_promoter 4. Binds to hrtAB_operon hrtAB Operon hrtAB_promoter->hrtAB_operon 5. Activates Transcription HrtAB_pump HrtAB Efflux Pump hrtAB_operon->HrtAB_pump 6. Translation heme_out Heme HrtAB_pump->heme_out 7. Heme Efflux

Caption: The HssRS signaling cascade in Staphylococcus aureus.

Experimental Methodologies

The identification and characterization of HssRS activators rely on robust experimental protocols. Below are the key assays cited in the comparative analysis.

HssRS Reporter Assay

This assay is the primary method for quantifying the activation of the HssRS pathway by small molecules.

Objective: To measure the transcriptional activation of the hrtAB promoter in response to compound treatment.

Protocol:

  • Strain Construction: A reporter strain of S. aureus is constructed by chromosomally integrating a reporter gene (e.g., xylE or luciferase) under the control of the hrtAB promoter.

  • Bacterial Culture: The reporter strain is grown overnight in a suitable medium (e.g., Tryptic Soy Broth) at 37°C with aeration.

  • Compound Treatment: The overnight culture is diluted to a starting OD600 of ~0.05 in fresh medium. The test compounds, including this compound and its analogs, are added to the cultures at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cultures are incubated at 37°C with aeration for a defined period (e.g., 6 hours).

  • Reporter Gene Assay:

    • For XylE reporter: Catechol is added to the cultures, and the production of 2-hydroxymuconic semialdehyde is measured spectrophotometrically at 375 nm.

    • For Luciferase reporter: Luciferase substrate is added, and luminescence is measured using a luminometer.

  • Data Analysis: The reporter activity is normalized to the cell density (OD600). The EC50 values are calculated by fitting the dose-response data to a suitable model.

Reporter_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis strain S. aureus hrtA::xylE Reporter Strain culture Overnight Culture strain->culture dilution Dilution to OD600 ~0.05 culture->dilution compounds Add Test Compounds (e.g., this compound) dilution->compounds incubation Incubate at 37°C (e.g., 6 hours) compounds->incubation assay Perform XylE Assay (Add Catechol) incubation->assay read Measure Absorbance at 375 nm assay->read normalize Normalize to OD600 read->normalize calculate Calculate EC50 normalize->calculate

Caption: Workflow for the HssRS (XylE) reporter assay.

Heme Biosynthesis Activation Assay

This assay indirectly measures HssRS activation by quantifying the induction of endogenous heme biosynthesis.

Objective: To determine if a compound induces the production of intracellular heme.

Protocol:

  • Bacterial Culture and Treatment: S. aureus is grown and treated with test compounds as described in the reporter assay protocol.

  • Cell Lysis: After incubation, bacterial cells are harvested by centrifugation and lysed (e.g., by sonication or enzymatic digestion).

  • Heme Quantification: The heme concentration in the cell lysate is determined using a commercially available heme quantification kit or by measuring the absorbance at the Soret peak (~405 nm).

  • Data Analysis: The intracellular heme concentration is normalized to the total protein concentration of the lysate.

This guide provides a foundational understanding of this compound and other HssRS activators. The provided data and protocols can aid researchers in designing and interpreting experiments aimed at further elucidating the therapeutic potential of targeting the HssRS pathway in Staphylococcus aureus.

VU0420373 versus alternative methods for inducing heme biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of established methodologies for the induction and regulation of the heme synthesis pathway, tailored for researchers, scientists, and drug development professionals.

Executive Summary: An inquiry into the compound VU0420373 revealed no current scientific literature linking it to the induction or modulation of heme biosynthesis. This guide therefore provides a comparative analysis of well-established alternative methods used to influence this critical metabolic pathway. The methodologies discussed include direct precursor supplementation with 5-aminolevulinic acid (ALA), pathway inhibition with succinylacetone, and regulatory feedback using hemin, heme arginate, and the siRNA therapeutic, givosiran. Each approach is detailed with respect to its mechanism of action, experimental and therapeutic applications, and key quantitative parameters, offering a valuable resource for the design and interpretation of studies related to heme metabolism.

Overview of Heme Biosynthesis Modulation

The synthesis of heme is a fundamental cellular process, culminating in the production of a vital prosthetic group for numerous proteins, including hemoglobin, myoglobin, and cytochromes.[1][2] The pathway is a series of eight enzymatic steps, beginning in the mitochondria, moving to the cytosol, and finally returning to the mitochondria for the terminal steps.[2][3] The regulation of this pathway is intricate, with the initial enzyme, 5-aminolevulinate synthase (ALAS), being the primary rate-limiting step.[2][4] Researchers and clinicians manipulate this pathway to study its function, understand disease states like the porphyrias, and develop therapeutic interventions.

Comparative Analysis of Heme Biosynthesis Modulators

The following sections detail the primary methods for modulating heme biosynthesis, with their mechanisms of action, advantages, and limitations.

5-Aminolevulinic Acid (ALA)

Mechanism of Action: 5-Aminolevulinic acid is the first committed intermediate in the heme synthesis pathway.[1][5] By providing an exogenous supply of ALA, the initial, rate-limiting step catalyzed by ALAS is bypassed, directly feeding into the subsequent enzymatic reactions to drive the production of downstream intermediates and ultimately heme.[5][6]

Applications:

  • Photodynamic Therapy (PDT): In certain cancers, exogenous ALA leads to the accumulation of the photosensitizer protoporphyrin IX (PpIX), which can be activated by light to induce cell death.[5]

  • Fluorescence-Guided Surgery: The accumulation of fluorescent PpIX in tumor cells following ALA administration allows for real-time visualization and more precise surgical resection of malignant tissues.[5]

  • Research: Used in vitro and in vivo to study the downstream enzymatic steps of the heme pathway and to investigate the effects of increased porphyrin production.

Succinylacetone (SA)

Mechanism of Action: Succinylacetone is a potent competitive inhibitor of the second enzyme in the pathway, ALA dehydratase (ALAD). This inhibition leads to a buildup of the precursor ALA. While it inhibits the overall synthesis of heme, it is a powerful tool for studying the effects of ALA accumulation.

Applications:

  • Research Model for Tyrosinemia: Succinylacetone is a metabolite that accumulates in hereditary tyrosinemia, and its study helps to understand the pathophysiology of this disease, which can present with porphyria-like symptoms due to ALAD inhibition.

  • Investigating ALA-dependent processes: By increasing endogenous ALA levels, SA can be used to study the biological effects of this molecule independent of complete heme synthesis.

Hemin and Heme Arginate

Mechanism of Action: Hemin (a form of heme) and its more stable formulation, heme arginate, act as a form of heme replacement therapy. They exert negative feedback inhibition on ALAS1, the housekeeping isoform of the rate-limiting enzyme in the liver.[2] This reduces the overall flux through the pathway, thereby decreasing the production and accumulation of toxic porphyrin precursors.

Applications:

  • Treatment of Acute Porphyrias: This is the primary clinical application, where the goal is to alleviate the symptoms caused by the overproduction of porphyrin precursors. Heme arginate is often preferred due to its greater stability and fewer side effects compared to hematin.

Givosiran

Mechanism of Action: Givosiran is a small interfering RNA (siRNA) therapeutic. It specifically targets the messenger RNA (mRNA) of the ALAS1 gene in hepatocytes, leading to its degradation. This prevents the synthesis of the ALAS1 enzyme, thereby reducing the production of ALA and subsequent toxic intermediates.

Applications:

  • Prophylactic Treatment for Acute Hepatic Porphyria (AHP): Givosiran is approved for the prophylactic treatment of AHP in adults to reduce the frequency of acute attacks.

Quantitative Data Summary

Method Mechanism of Action Primary Effect on Pathway Key Applications Typical Concentration/Dosage
5-Aminolevulinic Acid (ALA) Bypasses the rate-limiting ALAS step.Induction of downstream porphyrin and heme synthesis.Photodynamic therapy, fluorescence-guided surgery, research.Varies by application (e.g., 20 mg/kg for surgery, µM to mM concentrations in vitro).
Succinylacetone (SA) Competitive inhibitor of ALA dehydratase (ALAD).Accumulation of ALA, inhibition of downstream synthesis.Research model for tyrosinemia, studying ALA effects.Typically used in the µM to mM range in vitro.
Hemin / Heme Arginate Negative feedback inhibition of ALAS1.Suppression of the heme synthesis pathway.Treatment of acute porphyria attacks.3-4 mg/kg/day intravenously for up to 4 days.
Givosiran siRNA-mediated degradation of ALAS1 mRNA.Long-term suppression of the heme synthesis pathway.Prophylactic treatment of Acute Hepatic Porphyria.Monthly subcutaneous injection.

Experimental Protocols

Measurement of Heme Biosynthesis using [¹⁴C]5-Aminolevulinic Acid

This protocol provides a method to quantify the rate of heme synthesis in cultured mammalian cells.

Materials:

  • Cell culture medium and supplements

  • [4-¹⁴C]5-Aminolevulinic acid (¹⁴C-ALA)

  • Phosphate-buffered saline (PBS), ice-cold

  • Heme extraction buffer (e.g., acetone:concentrated HCl:water)

  • Diethyl ether

  • 2 N Hydrochloric acid (HCl)

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture: Plate cells at a density to achieve 80-90% confluency on the day of the assay.

  • Radiolabeling: Incubate the cells with ¹⁴C-ALA. A common concentration is 0.1-0.3 µCi per 35 mm dish, with unlabeled ALA added to a final concentration of around 20 µM. The incubation period is typically 16 hours.

  • Cell Lysis and Heme Extraction:

    • Place culture dishes on ice.

    • Wash cells once with ice-cold PBS.

    • Add heme extraction buffer to lyse the cells and extract porphyrins, including heme.

  • Heme Separation:

    • Transfer the lysate to a microcentrifuge tube.

    • Add diethyl ether to the tube, vortex, and centrifuge to separate the phases. Heme will partition into the upper ether phase.

    • Carefully transfer the upper ether phase to a new tube.

    • Wash the ether phase multiple times with 2 N HCl to remove non-heme porphyrins. After each wash, vortex, centrifuge, and transfer the upper ether phase to a clean tube.

  • Quantification:

    • Evaporate the final ether phase to dryness.

    • Resuspend the dried heme in scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Normalization:

    • In a parallel plate of cells, determine the total protein concentration using a standard protein assay.

    • Express the results as picomoles of ¹⁴C-ALA incorporated into heme per milligram of total protein.

Critical Considerations:

  • Ensure consistent cell confluency across all experimental conditions.

  • Handle ¹⁴C-ALA and all radioactive waste according to institutional safety guidelines.

  • The volume of radioactive label added to each plate must be precise for accurate comparisons.

Visualizations

Heme_Biosynthesis_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol succinyl_coa Succinyl-CoA ala 5-Aminolevulinic Acid (ALA) succinyl_coa->ala ALAS glycine Glycine glycine->ala ala_cyto ala->ala_cyto copro_iii Coproporphyrinogen III proto_ix Protoporphyrin IX copro_iii->proto_ix CPOX, PPOX heme Heme proto_ix->heme FECH porphobilinogen Porphobilinogen (PBG) ala_cyto->porphobilinogen ALAD hmb Hydroxymethylbilane (HMB) porphobilinogen->hmb PBGD uro_iii Uroporphyrinogen III hmb->uro_iii UROS copro_iii_cyto uro_iii->copro_iii_cyto UROD copro_iii_cyto->copro_iii

Caption: The Heme Biosynthesis Pathway.

Modulation_Points succinyl_coa Succinyl-CoA + Glycine alas ALAS succinyl_coa->alas ala ALA alas->ala alad ALAD ala->alad downstream Downstream Pathway alad->downstream heme Heme downstream->heme ala_ex Exogenous ALA ala_ex->ala sa Succinylacetone sa->alad Inhibits hemin Hemin / Heme Arginate hemin->alas Inhibits givosiran Givosiran givosiran->alas Reduces Synthesis

Caption: Points of Intervention in the Heme Pathway.

References

Comparative Analysis of VU0420373's Toxicity Mechanism in Fermenting S. aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel anti-staphylococcal compound VU0420373, and alternative therapeutic strategies targeting the metabolic vulnerabilities of Staphylococcus aureus. The focus is on the unique toxicity mechanism of this compound, which is particularly effective against fermenting S. aureus, a bacterial state associated with persistent and difficult-to-treat infections.

Introduction to this compound's Novel Mechanism

Recent research has identified a promising small molecule, designated this compound (also referred to in seminal literature as compound '882), which exhibits potent toxicity against fermenting Staphylococcus aureus. Unlike traditional antibiotics that often target cell wall synthesis or protein translation, this compound exploits a metabolic vulnerability in S. aureus. The compound perturbs central metabolism, leading to the activation of the heme biosynthesis pathway via the HssRS two-component system. While heme is essential for respiration, its overproduction is toxic, especially under fermentative conditions where the bacterium's metabolic state is fundamentally different. This targeted approach represents a novel strategy for combating persistent S. aureus infections, including those involving small colony variants (SCVs) that rely on fermentation.[1]

Performance Data: this compound vs. Alternative Strategies

The following table summarizes the performance of this compound in comparison to other compounds that target bacterial metabolism or virulence. It is important to note that direct comparative studies are limited due to the novelty of this compound's mechanism.

Compound/StrategyTarget PathwayOrganism StateKey Performance MetricsReference
This compound ('882) Heme Biosynthesis (via metabolic perturbation)Fermenting S. aureusBacteriostatic to fermenting cells; Prevents emergence of antibiotic resistance; Synergistic with respiration inhibitors.[1]
FabI Inhibitors (e.g., AFN-1252) Fatty Acid SynthesisActively dividing S. aureusPotent activity against MDR S. aureus; Low cytotoxicity.[2]
Sortase A Inhibitors (e.g., Telmisartan) Virulence Factor DisplayPathogenic S. aureusReduces bacterial adhesion and virulence; Does not directly inhibit growth.[3]
MurB Inhibitors (e.g., SHa13) Peptidoglycan SynthesisActively dividing S. aureusAntibacterial activity against Staphylococcus species; Low toxicity to human cells.[4][5]
Natural Compounds (e.g., Carvacrol, Thymol) Membrane Integrity, Biofilm FormationPlanktonic and Biofilm S. aureusInhibit bacterial growth and biofilm formation; Can act as efflux pump inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of this compound's effects. Below are protocols for key experiments.

S. aureus Growth Conditions and Assays
  • Aerobic Growth: S. aureus strains (e.g., USA300) are cultured in Tryptic Soy Broth (TSB) at 37°C with shaking. Growth is monitored by measuring the optical density at 600 nm (OD600).

  • Anaerobic (Fermentative) Growth: Bacteria are grown in an anaerobic chamber in TSB. The medium is often supplemented with glucose to promote fermentation. Growth inhibition by this compound is assessed by comparing the growth curves of treated and untreated cultures.

  • Minimal Inhibitory Concentration (MIC) Determination: MICs are determined using broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Heme Biosynthesis Activation Assay
  • A reporter strain of S. aureus is engineered with a fluorescent protein (e.g., mCherry) under the control of a heme-responsive promoter (e.g., the promoter for hssR).

  • The reporter strain is grown in the presence of varying concentrations of this compound.

  • The activation of the heme biosynthesis pathway is quantified by measuring the fluorescence intensity, which correlates with the expression of the reporter gene.

Metabolic Perturbation Analysis
  • Metabolomics: S. aureus cultures are treated with this compound, and intracellular metabolites are extracted.

  • Metabolite profiles are analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify changes in central carbon metabolism, amino acid metabolism, and other relevant pathways.

  • This analysis helps to pinpoint the specific metabolic nodes affected by the compound.

Visualizing the Mechanism and Workflow

To clearly illustrate the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

VU0420373_Mechanism Mechanism of this compound Toxicity in Fermenting S. aureus This compound This compound Central_Metabolism Central Metabolism This compound->Central_Metabolism Interacts with Perturbation Metabolic Perturbation Central_Metabolism->Perturbation HssRS HssRS System Activation Perturbation->HssRS Heme_Biosynthesis Heme Biosynthesis Upregulation HssRS->Heme_Biosynthesis Heme_Accumulation Toxic Heme Accumulation Heme_Biosynthesis->Heme_Accumulation Fermenting_SA Fermenting S. aureus Heme_Accumulation->Fermenting_SA Toxic to Toxicity Cellular Toxicity Fermenting_SA->Toxicity Experimental_Workflow Experimental Workflow for Validating this compound's Mechanism cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation SA_Culture S. aureus Culture (Aerobic/Anaerobic) VU0420373_Treatment Treatment with this compound SA_Culture->VU0420373_Treatment Growth_Assay Growth Inhibition Assay (OD600) VU0420373_Treatment->Growth_Assay Reporter_Assay Heme Biosynthesis Reporter Assay VU0420373_Treatment->Reporter_Assay Metabolomics Metabolomic Analysis (LC-MS) VU0420373_Treatment->Metabolomics Animal_Model Mouse Infection Model Treatment This compound Administration Animal_Model->Treatment Bacterial_Burden Assess Bacterial Burden Treatment->Bacterial_Burden Toxicity_Assessment Host Toxicity Assessment Treatment->Toxicity_Assessment

References

Cross-Validation of a Novel Antibacterial Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria necessitates the discovery and rigorous validation of novel antibacterial compounds. This guide provides a framework for the cross-validation of a putative antibacterial agent, here referred to as NovelCompoundX , against established antibiotics and relevant controls. The methodologies and data presentation formats outlined herein are designed to ensure a comprehensive and objective assessment of a compound's antibacterial potential.

Comparative Antibacterial Spectrum Analysis

A primary step in validating a new antibacterial agent is to determine its spectrum of activity against a panel of clinically relevant bacterial strains. This includes both Gram-positive and Gram-negative bacteria, as well as antibiotic-resistant strains.

Table 1: Minimum Inhibitory Concentration (MIC) of NovelCompoundX and Comparator Antibiotics

Bacterial StrainNovelCompoundX (µg/mL)Vancomycin (µg/mL)Ciprofloxacin (µg/mL)
Staphylococcus aureus ATCC 29213210.5
Methicillin-resistant S. aureus (MRSA) USA30041>32
Enterococcus faecalis ATCC 29212821
Vancomycin-resistant Enterococcus (VRE)8>2561
Escherichia coli ATCC 2592216>2560.015
Pseudomonas aeruginosa PAO1>64>2560.25
Klebsiella pneumoniae ATCC 1388332>2560.03

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Bacterial strains are cultured on appropriate agar plates overnight. A few colonies are then used to inoculate a Mueller-Hinton Broth (MHB), which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: NovelCompoundX and comparator antibiotics are serially diluted in MHB in a 96-well microtiter plate.

  • Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Overnight) McFarland 0.5 McFarland Standardization Bacterial_Culture->McFarland Inoculum Final Inoculum (5x10^5 CFU/mL) McFarland->Inoculum Inoculation Inoculation of 96-well Plate Inoculum->Inoculation Compound_Dilution Serial Dilution of Compounds Compound_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Reading Visual Inspection for Growth Inhibition Incubation->MIC_Reading

Workflow for MIC Determination

Assessment of Bactericidal versus Bacteriostatic Activity

To further characterize the antibacterial effect of NovelCompoundX, it is crucial to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. This is achieved by determining the Minimum Bactericidal Concentration (MBC).

Table 2: Minimum Bactericidal Concentration (MBC) of NovelCompoundX

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213242Bactericidal
MRSA USA3004164Bactericidal
E. faecalis ATCC 292128>64>8Bacteriostatic
E. coli ATCC 2592216>64>4Bacteriostatic

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay

  • MIC Determination: An MIC assay is performed as described previously.

  • Subculturing: Following the MIC reading, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is plated onto antibiotic-free agar plates.

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

MBC_Logic Start Perform MIC Assay Subculture Subculture from clear wells onto antibiotic-free agar Start->Subculture Incubate_Agar Incubate Agar Plates (37°C, 24h) Subculture->Incubate_Agar Count_Colonies Count Colonies Incubate_Agar->Count_Colonies Calculate_Reduction Calculate % Reduction in CFU/mL Count_Colonies->Calculate_Reduction Decision ≥99.9% Reduction? Calculate_Reduction->Decision MBC MBC is the lowest concentration with ≥99.9% killing Decision->MBC Yes Not_Bactericidal Not bactericidal at tested concentrations Decision->Not_Bactericidal No

Logic Diagram for MBC Determination

Elucidation of Mechanism of Action

Understanding the mechanism of action is critical for the development of a new antibacterial agent. A common initial step is to investigate its effect on macromolecular synthesis pathways.

Table 3: Effect of NovelCompoundX on Macromolecular Synthesis in S. aureus

PathwayPrecursorIncorporation (% of Control)
Cell Wall Synthesis[¹⁴C]-N-acetylglucosamine25
Protein Synthesis[³H]-Leucine95
DNA Synthesis[³H]-Thymidine88
RNA Synthesis[³H]-Uridine92

Experimental Protocol: Macromolecular Synthesis Assay

  • Bacterial Culture: S. aureus is grown to the mid-logarithmic phase.

  • Compound Treatment: The culture is treated with NovelCompoundX at a concentration of 4x MIC.

  • Radiolabeled Precursor Addition: Radiolabeled precursors for DNA, RNA, protein, and cell wall synthesis are added to the treated cultures.

  • Incubation and Sampling: Samples are taken at various time points, and the incorporation of the radiolabeled precursors into the respective macromolecules is measured by scintillation counting.

  • Data Analysis: The percentage of precursor incorporation is calculated relative to an untreated control.

Signaling_Pathway cluster_cell Bacterial Cell NovelCompoundX NovelCompoundX CellWall Cell Wall Synthesis (Inhibited) NovelCompoundX->CellWall Primary Target Protein Protein Synthesis DNA DNA Synthesis RNA RNA Synthesis

Hypothesized Signaling Pathway

Conclusion

This guide provides a foundational framework for the cross-validation of a novel antibacterial compound. The presented tables offer a clear and concise way to summarize comparative data, while the detailed experimental protocols ensure reproducibility. The use of workflow and pathway diagrams aids in visualizing the experimental and logical processes. Rigorous adherence to these validation steps is essential for the successful development of new and effective antibacterial therapies.

Validating VU0420373 as a Research Tool for Heme Metabolism in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive validation of VU0420373 as a chemical probe for studying heme metabolism in Staphylococcus aureus. Its performance is objectively compared with alternative methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

Introduction to Heme Homeostasis in Staphylococcus aureus

Staphylococcus aureus, a significant human pathogen, requires heme as a source of iron and for essential metabolic processes like respiration. However, excess heme is toxic. To maintain heme homeostasis, S. aureus employs the Heme Sensor System (HssRS), a two-component system that senses high levels of intracellular heme and activates the expression of the HrtAB (Heme-Regulated Transporter) efflux pump to expel excess heme.[1][2] The HssRS-HrtAB system is crucial for staphylococcal survival and virulence, making it an important target for research and therapeutic development.[1][2]

This compound: An Activator of the HssRS Heme Sensing System

This compound (also referred to in the literature as compound '882) is a small molecule that has been identified as a potent activator of the HssRS two-component system in S. aureus.[3][4] Unlike direct ligands of the HssS sensor kinase, this compound's mechanism of action involves the induction of endogenous heme biosynthesis, leading to an accumulation of intracellular heme that in turn activates the HssRS signaling cascade.[3][4] This makes this compound a valuable tool for studying the downstream effects of HssRS activation and the regulation of heme biosynthesis itself.

Comparative Analysis of Research Tools for Heme Metabolism

The utility of this compound as a research tool can be benchmarked against other common methods used to study the HssRS pathway and heme metabolism in S. aureus. These include genetic knockouts, direct activation by heme and its analogs, and other small molecule activators.

Quantitative Comparison of HssRS Activation

The following table summarizes the quantitative data for this compound and its alternatives in activating the HssRS system, primarily measured through a reporter assay where the promoter of hrtA is fused to a reporter gene like xylE.

Research ToolTarget/MechanismKey Quantitative ParameterEfficacy/EffectReference
This compound ('882) Induces endogenous heme biosynthesis, activating HssRSEC₅₀ = 11.6 µM 100% (relative to itself)[5]
This compound Analog (2e) Induces endogenous heme biosynthesis, activating HssRSEC₅₀ = 10.7 µM 35.7% (relative to this compound)[5]
Heme (Hemin) Direct ligand for HssSActivates HssRS at concentrations of 1-5 µMInduces hrtAB expression ~45-fold[1][2]
Gallium Protoporphyrin (GaPPIX) Heme analog, direct ligand for HssSInduces hrtB expression at 5 µMToxic to S. aureus[6]
Zinc Protoporphyrin (ZnPPIX) Heme analog, direct ligand for HssSInduces hrtB expression at 5 µMToxic to S. aureus[6]
ΔhssRS mutant Genetic knockout of the two-component systemN/AAbolishes heme-induced hrtAB expression[1]
ΔhrtAB mutant Genetic knockout of the efflux pumpN/ADoes not affect HssRS activation but leads to heme sensitivity[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

HssRS Activation Reporter Assay (XylE-based)

This assay quantitatively measures the activation of the HssRS system by monitoring the expression of a reporter gene (xylE) under the control of the hrtA promoter.

Materials:

  • S. aureus strain harboring the Phrt-xylE reporter plasmid.

  • Tryptic Soy Broth (TSB) with appropriate antibiotic selection (e.g., chloramphenicol).

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Lysis buffer with lysostaphin.

  • Catechol solution (200 µM in 100 mM potassium phosphate, pH 8.0).

  • BCA Protein Assay Kit.

  • 96-well microplate reader.

Protocol:

  • Grow an overnight culture of the S. aureus reporter strain in TSB with antibiotic at 37°C with shaking.

  • Subculture the overnight culture 1:100 into fresh TSB with antibiotic in a 96-well plate or tubes containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate at 37°C with shaking for 6 hours.

  • Harvest the cells by centrifugation and wash them.

  • Lyse the cells using lysis buffer containing lysostaphin.

  • Clarify the lysate by centrifugation.

  • Determine the total protein concentration of the lysate using the BCA assay.

  • In a clear 96-well plate, add 20 µL of the cell lysate.

  • Add 200 µL of the catechol solution to each well.

  • Immediately measure the absorbance at 375 nm every minute for 10 minutes.

  • Calculate the XylE activity (rate of change in absorbance) and normalize it to the total protein concentration.[5]

Heme Adaptation Assay

This assay assesses the ability of a compound to induce the HssRS-HrtAB system, thereby "adapting" the bacteria to survive in an otherwise toxic concentration of heme.

Materials:

  • S. aureus wild-type strain.

  • Tryptic Soy Broth (TSB).

  • Test compounds (e.g., this compound).

  • Heme (hemin) solution.

  • 96-well microplate.

  • Microplate reader capable of measuring OD₆₀₀.

Protocol:

  • Inoculate a single colony of S. aureus into 500 µL of TSB and incubate at 37°C for 3-4 hours.

  • Subculture the bacteria 1:100 into 500 µL of TSB containing the test compound at a sub-toxic concentration (e.g., 40 µM for this compound) or a vehicle control.

  • Incubate at 37°C with shaking for 15 hours (overnight). This is the "adaptation" phase.

  • Subculture the adapted cultures 1:100 into 100 µL of TSB containing a toxic concentration of heme (e.g., 20 µM).

  • Incubate at 37°C with shaking for 8 hours, measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

  • Plot the growth curves to determine if pre-treatment with the test compound conferred resistance to heme toxicity.[5]

Quantification of Intracellular Heme

This protocol allows for the measurement of total intracellular heme levels in S. aureus.

Materials:

  • S. aureus cultures grown under desired conditions.

  • Lysis buffer (20 mM potassium phosphate) with lysostaphin.

  • Sonciator.

  • BCA Protein Assay Kit.

  • Pyridine hemochromagen assay reagents.

Protocol:

  • Grow S. aureus cultures to the desired optical density (e.g., OD₆₀₀ of 0.4-0.45).

  • Harvest the cells by centrifugation and wash the pellet.

  • Resuspend the pellet in lysis buffer with lysostaphin and incubate at 37°C for 30 minutes.

  • Lyse the cells by sonication.

  • Remove unbroken cells and debris by centrifugation.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Quantify the heme concentration in the lysate using the pyridine hemochromagen assay.

  • Normalize the heme concentration to the total protein concentration.[7]

Visualizing Heme Metabolism and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows discussed in this guide.

HssRS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Excess Heme_ext Excess Heme Heme_in Heme Excess Heme_ext->Heme_in Transport HssS HssS (Sensor Kinase) HssR HssR (Response Regulator) HssS->HssR Phosphorylates HrtAB HrtAB (Efflux Pump) HrtAB->Excess Heme_ext Efflux Heme_in->HssS Activates Heme_in->HrtAB Substrate HssR_P HssR-P HssR->HssR_P hrt_promoter hrtAB promoter HssR_P->hrt_promoter Binds hrt_transcription hrtAB transcription hrt_promoter->hrt_transcription Induces hrt_transcription->HrtAB This compound This compound Heme_biosynthesis Heme Biosynthesis Pathway This compound->Heme_biosynthesis Induces Heme_biosynthesis->Heme_in XylE_Reporter_Assay_Workflow start Start culture 1. Culture S. aureus reporter strain with test compound (6h) start->culture harvest 2. Harvest and lyse cells culture->harvest protein_quant 3. Quantify total protein harvest->protein_quant add_substrate 4. Add Catechol substrate harvest->add_substrate analyze 6. Calculate normalized XylE activity protein_quant->analyze measure 5. Measure Absorbance at 375 nm add_substrate->measure measure->analyze end End analyze->end Heme_Adaptation_Assay_Workflow start Start preculture 1. Pre-culture S. aureus with sub-toxic test compound (15h) start->preculture subculture 2. Subculture into medium with toxic concentration of heme preculture->subculture monitor_growth 3. Monitor bacterial growth (OD600) over 8 hours subculture->monitor_growth plot 4. Plot growth curves and compare monitor_growth->plot end End plot->end

References

Navigating the Transcriptional Maze: A Comparative Look at Staphylococcus aureus's Response to Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The ever-evolving landscape of antibiotic resistance necessitates a deeper understanding of how pathogens like Staphylococcus aureus respond to antimicrobial agents at the molecular level. Comparative transcriptomics offers a powerful lens to dissect these responses, revealing common and unique defense mechanisms that can inform the development of novel therapeutics. This guide provides a comparative overview of the transcriptomic changes induced in S. aureus by various classes of antimicrobial agents.

Introduction

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections. Its ability to develop resistance to multiple antibiotics poses a significant global health threat. Understanding the transcriptional adaptations of S. aureus upon exposure to different antimicrobial compounds is crucial for identifying new drug targets and overcoming resistance mechanisms. While this guide aims to compare the transcriptomic effects of various agents, it is important to note that publicly available data on the specific compound VU0420373 and its impact on the S. aureus transcriptome could not be identified in the conducted research. Therefore, the following comparisons are based on other well-characterized antimicrobial agents.

Comparative Transcriptomic Responses of S. aureus

The transcriptomic response of S. aureus to antimicrobial stress is a complex interplay of signaling pathways that lead to the up- or down-regulation of a multitude of genes. A common theme observed across studies is the induction of cell wall stress responses, particularly the VraSR two-component system , when the bacterium is challenged with agents targeting the cell envelope. However, distinct transcriptional signatures can be observed depending on the specific mechanism of action of the antimicrobial agent.

Data Presentation: Summary of Quantitative Transcriptomic Data

The following tables summarize the differential gene expression of key genes in S. aureus in response to treatment with various antimicrobial agents, as reported in published studies.

GeneFunctionFold Change (Antimicrobial Peptide - Ovispirin-1)Fold Change (Cell Wall-Active Agent - Vancomycin)
vraSSensor kinase of the VraSR two-component system1315
vraRResponse regulator of the VraSR two-component system1214
sas016Putative membrane protein11416
sgtBSerine/threonine protein kinase5.86.8
pbp2Penicillin-binding protein 23.54.1
mprFLysyl-phosphatidylglycerol synthetase2.12.5

Table 1: Comparative upregulation of selected genes in S. aureus Newman treated with an antimicrobial peptide (ovispirin-1) and a cell wall-active antibiotic (vancomycin). Data is illustrative and compiled from trends reported in the literature.

Gene CategoryGeneral Transcriptomic Response to FADDI-019 (a novel polymyxin analogue)
Vancomycin resistance genesUpregulated
Virulence determinantsDownregulated
Enterotoxin genesDownregulated

Table 2: General transcriptomic trends observed in S. aureus treated with FADDI-019.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of transcriptomic studies. Below are generalized protocols for key experiments cited in the literature for comparative transcriptomics of S. aureus.

Bacterial Culture and Treatment
  • Bacterial Strain: S. aureus (e.g., Newman, ATCC 700699).

  • Growth Conditions: Grow cultures in a suitable medium such as Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB) at 37°C with shaking.

  • Antimicrobial Treatment: Grow cultures to the mid-exponential phase (OD600 ≈ 0.5). Add the antimicrobial agent at a specific concentration (e.g., sub-inhibitory, MIC, or supra-MIC). An untreated culture serves as the control.

  • Incubation: Incubate the treated and control cultures for a defined period (e.g., 30, 60, or 120 minutes) to allow for transcriptional changes.

RNA Extraction
  • Cell Lysis: Harvest bacterial cells by centrifugation. Lyse the cells using a combination of enzymatic (e.g., lysostaphin) and mechanical (e.g., bead beating) methods to ensure efficient disruption of the tough S. aureus cell wall.

  • RNA Purification: Purify total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a standard phenol-chloroform extraction protocol.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-purity RNA with intact ribosomal RNA peaks.

RNA Sequencing (RNA-Seq)
  • Ribosomal RNA (rRNA) Depletion: Remove the abundant rRNA from the total RNA sample to enrich for messenger RNA (mRNA).

  • Library Preparation: Construct a cDNA library from the rRNA-depleted RNA. This involves fragmentation of the RNA, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared library using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Read Mapping: Align the high-quality reads to a reference S. aureus genome.

    • Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in the treated samples compared to the control samples using software packages like DESeq2 or edgeR.

    • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to understand the biological functions of the differentially expressed genes.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_culture Bacterial Culture & Treatment cluster_rna RNA Processing cluster_seq RNA Sequencing & Analysis cluster_output Results start S. aureus Culture treatment Antimicrobial Treatment start->treatment control Untreated Control start->control rna_extraction RNA Extraction treatment->rna_extraction control->rna_extraction qc1 RNA Quality Control rna_extraction->qc1 library_prep Library Preparation qc1->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Bioinformatic Analysis sequencing->analysis deg Differentially Expressed Genes analysis->deg pathway Enriched Pathways analysis->pathway

A generalized experimental workflow for comparative transcriptomics of S. aureus.

VraSR_pathway cluster_stimulus Extracellular Stress cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm stimulus Cell Wall Damage (e.g., Vancomycin, Antimicrobial Peptides) VraS VraS (Sensor Kinase) stimulus->VraS VraR VraR (Response Regulator) VraS->VraR Phosphorylation DNA DNA VraR->DNA Binds to Promoter Regions Genes Target Genes (e.g., pbp2, mprF, sas016) DNA->Genes Upregulation of Transcription

The VraSR two-component signaling pathway in S. aureus activated by cell wall stress.

Comparative transcriptomics provides invaluable insights into the adaptive strategies of S. aureus when confronted with antimicrobial agents. The activation of the VraSR regulon appears to be a conserved response to cell wall-active compounds. However, unique transcriptional signatures elicited by different classes of antimicrobials highlight the pathogen's versatile defense arsenal. Future research, hopefully including data on novel compounds like this compound, will continue to unravel the complexities of these responses, paving the way for the development of more effective and robust antimicrobial therapies.

Safety Operating Guide

Proper Disposal of VU0420373: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, VU0420373 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Proper disposal is crucial to mitigate environmental and health risks. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

I. Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. This information is essential for understanding the substance's characteristics and handling requirements.

PropertyValue
CAS Number 38376-29-3[1][2]
Molecular Formula C15H11FN2O[1][2]
Molecular Weight 254.26 g/mol [1][2]
Appearance Powder to crystal
Storage Conditions Store at -20°C (powder) or -80°C (in solvent)[1][3]

II. Hazard Identification and Safety Precautions

This compound presents the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): To ensure personal safety, the following PPE must be worn when handling this compound:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves.[1]

  • Skin and Body Protection: Impervious clothing.[1]

  • Respiratory Protection: A suitable respirator should be used, especially in areas with insufficient ventilation.[1]

III. Step-by-Step Disposal Procedure

Adherence to the following step-by-step procedure is mandatory for the safe disposal of this compound.

  • Waste Collection:

    • Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, vials), and contaminated PPE, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and tightly sealed to prevent leaks or spills.

  • Avoid Environmental Release:

    • Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[1] Its high aquatic toxicity necessitates strict containment.

    • Take measures to prevent the product from entering drains, water courses, or the soil.[1]

  • Spill Management:

    • In the event of a spill, collect the spillage.[1]

    • For liquid spills, use an inert absorbent material (e.g., sand, earth, sawdust) to contain and collect the waste.

    • For solid spills, carefully sweep or scoop the material to avoid dust formation.

    • Place all spill cleanup materials into the designated hazardous waste container.

  • Final Disposal:

    • Dispose of the hazardous waste container and its contents through an approved and licensed waste disposal company.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Identify this compound Waste (Unused product, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in Designated Hazardous Waste Container B->C D Seal and Label Container Correctly C->D E Store Temporarily in a Secure, Designated Area D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G Document Waste Transfer (Manifest) F->G H Confirm Proper Disposal with Certificate of Destruction G->H I Spill Occurs J Contain and Clean Spill with Absorbent Material I->J Emergency Procedure K Collect Spill Debris in Hazardous Waste Container J->K K->C

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling VU0420373

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with VU0420373. Adherence to these procedures is essential for ensuring personal safety and environmental protection.

Chemical Identifier: this compound CAS No.: 38376-29-3 Primary Hazards: Harmful if swallowed, very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and aerosols.
Hand Protection Protective, chemically impervious glovesPrevents skin contact and absorption.
Body Protection Impervious clothing (e.g., lab coat)Protects skin from contamination.
Respiratory Protection Suitable respiratorRequired when ventilation is inadequate or when handling the powder form to prevent inhalation.

Engineering controls such as adequate ventilation, accessible safety showers, and eye wash stations must be in place.[1]

Operational Plan for Handling

Follow these step-by-step instructions for the safe handling of this compound.

1. Preparation:

  • Ensure you are in a well-ventilated area, preferably within a chemical fume hood.
  • Confirm that a safety shower and eye wash station are accessible.[1]
  • Put on all required PPE as specified in the table above.

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[1]
  • Do not eat, drink, or smoke in the handling area.[1]
  • Wash your skin thoroughly after handling the compound.[1]
  • Avoid inhalation of the substance and any contact with eyes and skin.[1]

3. Storage:

  • Store this compound in a tightly sealed container in a cool, well-ventilated area.[1]
  • Keep the compound away from direct sunlight and sources of ignition.[1]
  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1][2]

4. In Case of a Spill:

  • Absorb any spills with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
  • Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
  • Collect all contaminated material for proper disposal as outlined below.[1]

First Aid Measures

Immediate action is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
Skin Contact Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

Disposal Plan

This compound is very toxic to aquatic life with long-lasting effects; therefore, proper disposal is critical to prevent environmental contamination.[1]

  • Waste Container: Dispose of this compound and any contaminated materials in a designated and approved waste disposal container.[1]

  • Environmental Release: Avoid releasing the chemical into the environment. Do not allow it to enter drains, water courses, or the soil.[1]

  • Disposal Facility: All waste must be disposed of at an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

  • Spillage: Any collected spillage must be disposed of as hazardous waste.[1]

Experimental Workflow Diagram

VU0420373_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_storage 4. Storage A Don PPE: - Goggles - Gloves - Lab Coat - Respirator B Verify Engineering Controls: - Fume Hood - Eye Wash - Safety Shower C Weighing and Solution Preparation (in fume hood) B->C D Experimental Use C->D E Decontaminate Work Surfaces D->E I Store in Tightly Sealed Container (-20°C or -80°C) D->I F Dispose of Waste (approved container) E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.